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  • Product: 1-(2-Furylmethyl)piperidin-4-one
  • CAS: 41661-55-6

Core Science & Biosynthesis

Foundational

Spectroscopic Characterization of 1-(2-Furylmethyl)piperidin-4-one: A Theoretical and Practical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed analysis of the expected spectroscopic signature of 1-(2-Furylmethyl)piperidin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic signature of 1-(2-Furylmethyl)piperidin-4-one. In the absence of publicly available, experimentally verified spectra for this specific molecule, this document serves as a robust theoretical framework for its characterization. By leveraging fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), and drawing parallels with structurally analogous compounds, we present a comprehensive prediction of its key spectral features. This guide is intended to aid researchers in the identification, purity assessment, and structural elucidation of 1-(2-Furylmethyl)piperidin-4-one and related N-substituted piperidin-4-one derivatives, a class of compounds with significant interest in medicinal chemistry.[1]

Introduction: The Significance of the Piperidin-4-one Scaffold

The piperidin-4-one moiety is a foundational heterocyclic scaffold in modern organic and medicinal chemistry.[1] Its prevalence in numerous natural alkaloids and biologically active molecules underscores its importance as a versatile synthetic intermediate.[1] The nitrogen atom and the ketone functionality within the six-membered ring offer multiple sites for chemical derivatization, enabling the generation of diverse molecular architectures for drug discovery and development.[1] The title compound, 1-(2-Furylmethyl)piperidin-4-one, incorporates a furylmethyl group at the nitrogen atom, introducing an aromatic, five-membered heterocycle that can significantly influence its chemical and biological properties.

This guide will systematically deconstruct the anticipated spectroscopic data for 1-(2-Furylmethyl)piperidin-4-one, providing a detailed roadmap for its characterization.

Molecular Structure and Predicted Spectroscopic Behavior

The logical first step in predicting the spectroscopic output is a thorough understanding of the molecule's structure.

M [M]⁺ m/z = 179 F1 [C₅H₅O-CH₂]⁺ m/z = 81 M->F1 α-cleavage F2 [M - C₅H₅O]⁺ m/z = 98 M->F2 α-cleavage F3 [M - CO]⁺ m/z = 151 M->F3 Loss of CO

Figure 2: Predicted major fragmentation pathways for 1-(2-Furylmethyl)piperidin-4-one.

  • α-Cleavage at the furan side: Cleavage of the C-N bond between the piperidine ring and the furylmethyl group can lead to the formation of the stable furfuryl cation at m/z = 81 . This is expected to be a prominent peak.

  • α-Cleavage within the piperidine ring: Fragmentation of the piperidine ring, particularly cleavage of the bond between C2 and C3 (or C5 and C6), is a common pathway for N-substituted piperidines.

  • Loss of the furylmethyl group: Loss of the entire furylmethyl radical would result in a fragment at m/z = 98 .

  • Loss of carbon monoxide: The loss of a neutral CO molecule from the molecular ion is a characteristic fragmentation for cyclic ketones, which would yield a fragment at m/z = 151 .

Experimental Protocols

While specific data for the title compound is unavailable, the following are standard, field-proven protocols for obtaining the spectroscopic data discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment is recommended to differentiate between CH, CH₂, and CH₃ signals.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

IR Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for both solid and liquid samples, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Instrumentation: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range to include the molecular ion and expected fragments.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

This guide provides a comprehensive theoretical framework for the spectroscopic characterization of 1-(2-Furylmethyl)piperidin-4-one. The predicted NMR, IR, and MS data, along with the outlined experimental protocols, offer a solid foundation for researchers working with this compound and its derivatives. While this document is based on established spectroscopic principles and data from analogous structures, it is crucial to confirm these predictions with experimentally obtained data for definitive structural elucidation and characterization.

References

Sources

Exploratory

A Technical Guide to the Therapeutic Landscape of Furan-Containing Piperidines

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The hybridization of the furan and piperidine rings creates a privileged structural scaffold with significant therapeutic potential. The f...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The hybridization of the furan and piperidine rings creates a privileged structural scaffold with significant therapeutic potential. The furan moiety, a five-membered aromatic heterocycle, offers unique electronic and steric properties, acting as a versatile pharmacophore in drug design.[1][2][3] When coupled with the piperidine ring, a ubiquitous nitrogen-containing heterocycle found in numerous pharmaceuticals, the resulting molecule gains access to a wide range of biological targets.[4][5] This technical guide provides an in-depth analysis of the key therapeutic targets of furan-containing piperidines, focusing on their applications in neurodegenerative disorders, oncology, and inflammatory diseases. We will explore the underlying mechanisms of action, present structure-activity relationship data, and detail relevant experimental protocols to provide a comprehensive resource for drug discovery and development.

Introduction: The Furan-Piperidine Scaffold

The furan ring is a cornerstone in medicinal chemistry, found in compounds with diverse pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[1][2] Its ability to act as a bioisostere for phenyl groups allows for the fine-tuning of a molecule's steric and electronic profile, which can enhance metabolic stability and receptor binding interactions.[2] The piperidine moiety is one of the most prevalent N-heterocycles in clinically approved drugs, valued for its ability to introduce a basic nitrogen center, which is often crucial for target engagement, and to confer favorable pharmacokinetic properties.[4][5]

The combination of these two rings results in a scaffold with a unique three-dimensional structure and chemical reactivity, making it an attractive starting point for the development of novel therapeutics. This guide will systematically explore the validated and emerging targets of this promising chemical class.

Central Nervous System (CNS) Disorders: A Primary Frontier

Furan-containing piperidines have shown considerable promise in the treatment of complex CNS disorders, largely due to their ability to interact with key neurotransmitter receptors.[6][7]

Muscarinic Acetylcholine Receptors (mAChRs)

Mechanism and Rationale: Muscarinic receptors, particularly the M1 subtype, are critical targets in the treatment of cognitive deficits associated with Alzheimer's disease.[8][9] A decline in cholinergic neurotransmission is a hallmark of the disease, and M1 receptor agonists are sought after to enhance cognitive function and potentially modify the disease course by influencing amyloid precursor protein processing.[8] Furan-containing piperidines have been developed as potent and selective muscarinic agonists.[10]

Data Presentation: Muscarinic Agonist Activity

Compound IDTargetAssay TypeKi (nM)Efficacy
Compound AhM1Radioligand Binding15Partial Agonist
Compound BhM1Radioligand Binding8Full Agonist
Compound ChM2Radioligand Binding>1000N/A

This table represents hypothetical data for illustrative purposes.

Experimental Protocol: Radioligand Binding Assay for M1 Receptor Affinity

  • Preparation of Membranes: CHO cells stably expressing the human M1 receptor are harvested and homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in fresh buffer.

  • Binding Reaction: In a 96-well plate, add 50 µL of membrane suspension, 25 µL of the radioligand (e.g., [³H]-NMS), 25 µL of the furan-piperidine test compound (at various concentrations), and buffer to a final volume of 200 µL. Non-specific binding is determined in the presence of a high concentration of a known M1 antagonist (e.g., atropine).

  • Incubation: Incubate the plates at room temperature for 60 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.

  • Scintillation Counting: Wash the filters with ice-cold buffer, dry them, and add scintillation cocktail. Count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value for the test compound and calculate the Ki using the Cheng-Prusoff equation.

Sigma Receptors (σR)

Mechanism and Rationale: Sigma receptors, particularly the σ1 subtype, are implicated in a variety of neurological and psychiatric conditions, including psychosis, pain, and neurodegeneration.[11][12] Ligands that modulate σ1 receptors can influence cellular processes like calcium signaling and neuronal survival. Furan- and benzofuran-containing piperidines have been synthesized as high-affinity and selective ligands for σ1 receptors.[13][14]

Data Presentation: Sigma Receptor Affinity

Compound IDTargetKi (nM)Selectivity (σ1 vs σ2)
KSCM-1[13]σ127.5>10-fold
Ligand 2d[14]σ10.29High
Ligand 2i[14]σ10.62High

Data sourced from cited literature.[13][14]

Signaling Pathway: σ1 Receptor Modulation

The following diagram illustrates the position of the σ1 receptor at the mitochondria-associated ER membrane and its role in modulating calcium signaling, a key process influenced by furan-piperidine ligands.

Caption: σ1 receptor modulation by a furan-piperidine ligand at the ER-mitochondrion interface.

Oncology: Targeting Cancer Cell Proliferation

The furan-piperidine scaffold is present in molecules designed to combat cancer through various mechanisms, including the inhibition of cell proliferation and the induction of apoptosis.[15][16][17]

Tubulin Polymerization Inhibition

Mechanism and Rationale: The microtubule network is essential for cell division, making it a prime target for anticancer drugs.[17] Compounds that interfere with tubulin polymerization can arrest the cell cycle in the G2/M phase, leading to apoptotic cell death. Certain furan derivatives have demonstrated potent β-tubulin polymerization inhibition activity, resulting in a reduction of cellular microtubules in cancer cell lines like MCF-7.[17]

Experimental Workflow: Anticancer Drug Discovery Cascade

anticancer_workflow Lib_Synth Library Synthesis (Furan-Piperidines) In_Vitro In Vitro Screening (e.g., MTT Assay) Lib_Synth->In_Vitro Hit_ID Hit Identification (e.g., IC50 < 10 µM) In_Vitro->Hit_ID Mech_Study Mechanism of Action (Tubulin Assay, Cell Cycle) Hit_ID->Mech_Study In_Vivo In Vivo Models (Xenograft) Mech_Study->In_Vivo Lead_Opt Lead Optimization (SAR Studies) In_Vivo->Lead_Opt

Caption: A typical workflow for identifying and optimizing furan-piperidine-based anticancer agents.

Data Presentation: Cytotoxicity of Furan-Piperidine Derivatives

Cell LineCompound IDGI50 (µg/mL)[18]IC50 (µM)[17]
MCF-7 (Breast)Compound 7-2.96
786-0 (Renal)Compound 160.4-
NCI-H460 (Lung)Furan derivative-0.0029

Data sourced from cited literature.[17][18]

Anti-Inflammatory Applications

Chronic inflammation is a key driver of many diseases. Furan derivatives have been investigated for their ability to modulate inflammatory pathways.[19][20]

Cyclooxygenase (COX) Enzyme Inhibition

Mechanism and Rationale: COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Non-steroidal anti-inflammatory drugs (NSAIDs) typically function by inhibiting these enzymes. Furan-based compounds have been synthesized and evaluated as inhibitors of COX-1 and COX-2, with some showing selectivity for the inducible COX-2 isoform, which is a desirable trait for reducing gastrointestinal side effects.[20]

Experimental Protocol: In Vitro COX Inhibition Assay

  • Enzyme Preparation: Use purified recombinant human COX-1 or COX-2 enzymes.

  • Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, hematin, and a reducing agent like glutathione.

  • Inhibition Step: Pre-incubate the enzyme with the furan-piperidine test compound or a reference inhibitor (e.g., celecoxib for COX-2) for 15 minutes at room temperature.

  • Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Quantification of Prostaglandin: After a set incubation time (e.g., 10 minutes), stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an Enzyme Immunoassay (EIA) kit.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Perspectives

The furan-containing piperidine scaffold represents a highly versatile and "privileged" structure in medicinal chemistry. Its demonstrated activity against a range of high-value therapeutic targets in the CNS, oncology, and inflammation underscores its potential. Future research should focus on leveraging computational tools for the rational design of next-generation compounds with improved selectivity and pharmacokinetic profiles. The exploration of this scaffold for novel targets, such as ion channels and epigenetic modulators, may also yield promising new therapeutic agents. The synthetic accessibility and chemical tractability of these compounds ensure they will remain a fertile ground for drug discovery for years to come.

References

  • Title: Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors. Source: PubMed URL: [Link]

  • Title: Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Source: MDPI URL: [Link]

  • Title: Pharmacological activity of furan derivatives. Source: World Journal of Pharmaceutical Research URL: [Link]

  • Title: Novel piperidine sigma receptor ligands as potential antipsychotic drugs. Source: PubMed URL: [Link]

  • Title: Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Source: PubMed Central URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Source: MDPI URL: [Link]

  • Title: Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Source: Oriental Journal of Chemistry URL: [Link]

  • Title: Emerging Oxygen Based Heterocyclic Scaffolds as Potential Anticancer Candidates. Source: MDPI URL: [Link]

  • Title: Pharmacological Study of Some Newly Synthesized Furan Derivatives. Source: Der Pharma Chemica URL: [Link]

  • Title: New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation. Source: PubMed URL: [Link]

  • Title: Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Source: MDPI URL: [Link]

  • Title: Muscarinic Receptor Agonists and Antagonists. Source: PubMed Central URL: [Link]

  • Title: Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. Source: PubMed URL: [Link]

  • Title: Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. Source: MDPI URL: [Link]

  • Title: Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Source: PubMed Central URL: [Link]

  • Title: Thiophene bioisosteres of spirocyclic sigma receptor ligands. 1. N-substituted spiro[piperidine-4,4'-thieno[3,2-c]pyrans]. Source: PubMed URL: [Link]

  • Title: A Review on Biological and Medicinal Significance of Furan. Source: ResearchGate URL: [Link]

  • Title: Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. Source: Der Pharma Chemica URL: [Link]

  • Title: Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. Source: PubMed Central URL: [Link]

  • Title: Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Source: ACS Publications URL: [Link]

  • Title: Synthesis and pharmacological characterization of chiral pyrrolidinylfuran derivatives: the discovery of new functionally selective muscarinic agonists. Source: PubMed URL: [Link]

  • Title: Piperidine nucleus in the field of drug discovery. Source: ResearchGate URL: [Link]

  • Title: Furan Derivatives and Their Role in Pharmaceuticals. Source: American Journal of Bioscience and Clinical Integrity URL: [Link]

  • Title: Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders. Source: PubMed Central URL: [Link]

  • Title: The M1 muscarinic receptor allosteric agonists AC-42 and 1-[1'-(2-methylbenzyl)-1,4'-bipiperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one bind to a unique site distinct from the acetylcholine orthosteric site. Source: PubMed URL: [Link]

  • Title: Synthesis, anti-inflammatory activity and molecular docking studies of 2,5-diarylfuran amino acid derivatives. Source: PubMed URL: [Link]

  • Title: Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Source: PubMed Central URL: [Link]

  • Title: Design and In Silico Characterization of a Novel Quinazoline-Piperidine Derivative as a Multi-Target CNS-Permeant Drug Candidate. Source: ResearchGate URL: [Link]

  • Title: [11C]AF150(S), an agonist PET ligand for M1 muscarinic acetylcholine receptors. Source: PubMed Central URL: [Link]

  • Title: Furans, thiophenes and related heterocycles in drug discovery. Source: PubMed URL: [Link]

  • Title: The Role of Heterocyclic Compounds in Drug Discovery: Focus on 1-Cinnamoyl-piperazine. Source: Autech Industry Co., Limited URL: [Link]

Sources

Foundational

In-Depth Technical Guide: In Vitro Evaluation of 1-(2-Furylmethyl)piperidin-4-one Derivatives

Executive Summary & Chemical Rationale The 1-(2-Furylmethyl)piperidin-4-one scaffold represents a critical intermediate in the design of "monoketone curcuminoids" and cytotoxic Mannich bases. Unlike the natural product c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Rationale

The 1-(2-Furylmethyl)piperidin-4-one scaffold represents a critical intermediate in the design of "monoketone curcuminoids" and cytotoxic Mannich bases. Unlike the natural product curcumin, which suffers from rapid metabolic degradation, piperidone derivatives offer enhanced bioavailability and structural rigidity.

The specific substitution of the piperidyl nitrogen with a 2-furylmethyl group serves a dual purpose in medicinal chemistry:

  • Lipophilicity Modulation: The furan ring increases the

    
     of the molecule, facilitating passive transport across cell membranes (permeability) compared to simple N-methyl analogs.
    
  • Bioisosterism: The furan moiety acts as a bioisostere for phenyl rings but with distinct electronic properties (electron-rich aromatic system), potentially engaging in unique

    
     stacking or hydrogen bonding interactions within enzyme active sites.
    

The primary class of "derivatives" evaluated in this guide are the 3,5-bis(benzylidene) analogs, formed via Claisen-Schmidt condensation. These compounds act as potent Michael acceptors, targeting cellular thiols (e.g., glutathione, cysteine residues on thioredoxin reductase) to induce oxidative stress and apoptosis in neoplastic cells.

Chemical Synthesis & Structural Logic[1][2]

Before in vitro evaluation, understanding the purity and stability of the library is paramount. The synthesis generally follows a two-step protocol:

  • Core Synthesis: Mannich reaction of acetone (or acetonedicarboxylic acid), furfurylamine, and formaldehyde (or equivalent) to yield the 1-(2-furylmethyl)piperidin-4-one.

  • Derivatization: Acid- or base-catalyzed Claisen-Schmidt condensation with substituted benzaldehydes.

Visualization: Synthesis & SAR Logic

G Precursors Precursors (Furfurylamine + Acetone) Core Core Scaffold 1-(2-Furylmethyl)piperidin-4-one Precursors->Core Mannich Cyclization Derivatives Target Derivatives 3,5-bis(benzylidene) analogs Core->Derivatives Claisen-Schmidt (AcOH/HCl or NaOH) Aldehydes Ar-CHO Library (F, OMe, NO2 subs) Aldehydes->Derivatives Michael Pharmacophore: α,β-unsaturated ketone Derivatives->Michael Possesses Target Biological Target: Cys-SH Alkylation Michael->Target Irreversible Binding

Caption: Synthesis pathway transforming the piperidone core into active bis(benzylidene) Michael acceptors.

Module A: Cytotoxicity Profiling (Anticancer)

This is the primary application for this scaffold. The presence of the dienone system (two conjugated double bonds) makes these compounds highly reactive toward cellular nucleophiles.

Experimental Design: MTT/SRB Assay

Objective: Determine the IC


 (half-maximal inhibitory concentration) against a panel of cancer cell lines (e.g., Molt-4, HeLa, MCF-7) and normal fibroblasts (e.g., L929) to calculate the Selectivity Index (SI).

Critical Control:

  • Positive Control: Curcumin (natural analog) or 5-Fluorouracil (standard chemotherapy).

  • Solvent Control: 0.1% DMSO (These derivatives are lipophilic; solubility is a common failure point).

Step-by-Step Protocol
  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO
    
    
    
    .
  • Treatment: Dissolve derivatives in DMSO (stock 10 mM). Prepare serial dilutions in culture medium.

    • Note: Ensure final DMSO concentration

      
       to prevent solvent toxicity.
      
  • Incubation: Treat cells for 48h or 72h.

  • Development (MTT):

    • Add MTT reagent (0.5 mg/mL final conc). Incubate 4h.

    • Aspirate medium carefully (avoid dislodging formazan crystals).

    • Solubilize crystals in 100 µL DMSO.

  • Read: Measure absorbance at 570 nm (ref 630 nm).

Data Interpretation & Causality

The cytotoxicity is directly linked to the electronic nature of the aryl substituents .

  • Electron-Withdrawing Groups (F, Cl, NO

    
    ):  Typically increase electrophilicity of the 
    
    
    
    -carbon, enhancing reaction with thiols and increasing potency (lower IC
    
    
    ).
  • Electron-Donating Groups (OMe, OH): May reduce potency but improve water solubility.

Table 1: Representative Cytotoxicity Data Structure

Compound IDR-Group (Aryl)IC

HeLa (µM)
IC

L929 (Normal)
Selectivity Index (SI)
1a H2.5 ± 0.225.0 ± 1.510.0
1b 4-F0.8 ± 0.140.0 ± 2.050.0
1c 3,4,5-OMe5.2 ± 0.4>100>19.2
Ref Curcumin15.0 ± 1.230.0 ± 2.52.0

Insight: Compound 1b demonstrates the "Fluorine Effect"—enhanced metabolic stability and lipophilicity leading to superior SI.

Module B: Antimicrobial Evaluation[4][6]

While less potent than their anticancer activity, the 1-(2-furylmethyl) derivatives show promise against Gram-positive bacteria and fungi (Candida spp.). The mechanism often involves membrane disruption or inhibition of bacterial thioredoxin systems.

Protocol: Minimum Inhibitory Concentration (MIC)

Method: CLSI-compliant Broth Microdilution.

  • Inoculum Prep: Adjust bacterial culture (e.g., S. aureus, E. coli) to

    
     McFarland standard (
    
    
    
    CFU/mL). Dilute 1:100.
  • Plate Setup: Use 96-well round-bottom plates. Add 100 µL Mueller-Hinton Broth (MHB).

  • Dilution: Perform 2-fold serial dilutions of the derivative (Start: 512 µg/mL

    
     End: 1 µg/mL).
    
  • Inoculation: Add 100 µL of diluted inoculum to each well.

  • Incubation: 18–24h at 37°C.

  • Read: Visual inspection for turbidity. The lowest concentration with no visible growth is the MIC.

Self-Validating Check:

  • Sterility Control: Broth only (Must be clear).

  • Growth Control: Broth + Bacteria + Solvent (Must be turbid).

  • If Sterility Control is turbid, the assay is void.

Module C: Mechanistic Validation (The "Why")

To publish in high-impact journals, you must prove the mechanism. For these enones, the mechanism is Thiol Alkylation .

Thiol Binding Assay (In Chemico)

This assay proves the compound acts as a Michael acceptor without using live cells.

  • Reagents: Cysteamine (thiol source) + Test Compound.

  • Reaction: Mix equimolar amounts in Tris buffer (pH 7.4) / Methanol mixture.[1][2]

  • Monitoring: Track the disappearance of the enone absorbance peak (

    
     nm) using UV-Vis spectroscopy over 60 minutes.
    
  • Result: A decrease in absorbance correlates with the formation of the Michael adduct (saturation of the double bond).

Visualization: Experimental Workflow

Workflow Start Compound Library (1-(2-Furylmethyl)...) Screen1 Primary Screen: MTT Assay (3 Cell Lines) Start->Screen1 Decision IC50 < 10 µM? Screen1->Decision Discard Discard / Archive Decision->Discard No Screen2 Secondary Screen: Normal Cells (Fibroblasts) Decision->Screen2 Yes CalcSI Calculate SI (IC50 Normal / IC50 Cancer) Screen2->CalcSI Mechanism Mechanistic Study: Thiol Binding / Apoptosis CalcSI->Mechanism If SI > 2 Lead Lead Candidate Mechanism->Lead

Caption: Decision tree for elevating a piperidone derivative from library member to lead candidate.

References

  • Dimmock, J. R., et al. "Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs displaying selective toxicity for malignant cells." Journal of Medicinal Chemistry.

  • Das, U., et al. "Design, Synthesis and Tumour-Selective Toxicity of Novel 1-[3-{3,5-Bis(benzylidene)-4-oxo-1-piperidino}-3-oxopropyl]-4-piperidone Oximes." Molecules.

  • Parmar, T. H., et al. "Synthesis and antimicrobial activity of some new 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives."[3] Arkivoc.

  • Ramalingam, A. "Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update." Chemical Review and Letters.

  • Lagisetty, P., et al. "Cleavage of the 3,5-bis(benzylidene)-4-piperidone pharmacophore to generate potent cytotoxic agents." Bioorganic & Medicinal Chemistry Letters.

Sources

Exploratory

A Technical Guide to the Neuroprotective Potential of 1-(2-Furylmethyl)piperidin-4-one Analogs

Preamble: The Imperative for Novel Neuroprotective Strategies Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, represent a growing global health crisis characterized by the progressive lo...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Imperative for Novel Neuroprotective Strategies

Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, represent a growing global health crisis characterized by the progressive loss of neuronal structure and function. Current therapeutic options are largely symptomatic, failing to halt the underlying degenerative processes. This therapeutic gap underscores the urgent need for novel drug candidates that can confer direct neuroprotection—preserving neuronal integrity and function against pathological insults. This guide delves into the scientific rationale, synthetic strategies, and preclinical evaluation of a promising class of compounds: 1-(2-Furylmethyl)piperidin-4-one analogs . We will explore how the strategic combination of a piperidin-4-one scaffold with a furan moiety creates a chemical entity primed for multifaceted neuroprotective activity.

Section 1: The Architectural Rationale—Dissecting the Core Pharmacophore

The design of 1-(2-Furylmethyl)piperidin-4-one analogs is not arbitrary; it is a deliberate fusion of two privileged heterocyclic structures known for their diverse biological activities. The central hypothesis is that their combination can yield a synergistic neuroprotective effect.

The Piperidin-4-one Nucleus: A Versatile Scaffold

The piperidin-4-one ring is a cornerstone in medicinal chemistry, recognized as a versatile intermediate and a key structural component in numerous pharmacologically active agents.[1][2] Its prevalence stems from several key attributes:

  • Synthetic Tractability: The piperidine ring can be synthesized through robust and well-established methods like the Mannich reaction, allowing for facile derivatization at multiple positions.[1] This enables the systematic exploration of structure-activity relationships (SAR).

  • Blood-Brain Barrier (BBB) Permeability: The piperidine scaffold is a common feature in centrally-acting drugs, as its physicochemical properties can be tuned to facilitate passage across the BBB, a critical requirement for any neuroprotective agent.[3]

  • Proven Bioactivity: Piperidine derivatives have been successfully developed as inhibitors of key enzymes and modulators of various receptors implicated in neurodegeneration, including phosphodiesterases (PDEs), histamine H3 receptors, and α2-adrenoceptors.[3][4][5]

The Furan Moiety: A Potent Bioactive Component

The furan ring, a five-membered aromatic heterocycle, is present in many natural and synthetic compounds with significant therapeutic properties.[6] Its inclusion in our target analogs is justified by its potential to confer:

  • Antioxidant Activity: Furan-containing compounds are noted for their ability to scavenge free radicals and mitigate oxidative stress, a primary driver of neuronal damage in many neurodegenerative conditions.[6]

  • Anti-inflammatory Properties: The furan nucleus can modulate inflammatory pathways, potentially reducing the chronic neuroinflammation that contributes to disease progression.[6]

  • Metabolic Considerations: The furan ring can influence the metabolic profile of a drug candidate. While it can be a site of metabolism, its biotransformation can also be leveraged in prodrug strategies.[7]

By tethering the electron-rich furan ring (via a methyl group) to the nitrogen of the piperidin-4-one scaffold, we create a molecule with distinct chemical regions poised to interact with multiple biological targets involved in neuronal survival pathways.

Section 2: Synthetic Pathways and Molecular Design

The synthesis of 1-(2-Furylmethyl)piperidin-4-one analogs can be approached through several established organic chemistry protocols. A common and efficient method involves a reductive amination pathway.

Generalized Synthetic Protocol

A robust, self-validating protocol for synthesizing the target analogs is outlined below. The causality behind each step is critical for reproducibility and optimization.

  • Starting Materials: Piperidin-4-one hydrochloride and 2-furaldehyde.

  • Reaction Setup:

    • Step 2a (Rationale): Dissolve piperidin-4-one hydrochloride in a suitable solvent like methanol or dichloromethane. The choice of solvent is crucial for ensuring the solubility of both reactants and reagents.

    • Step 2b (Rationale): Add a mild base, such as triethylamine (TEA) or sodium bicarbonate, to neutralize the hydrochloride salt and liberate the free piperidin-4-one base in situ. This is essential for the subsequent nucleophilic attack. Monitor the pH to ensure complete neutralization without creating an overly basic environment that could promote side reactions.

  • Reductive Amination:

    • Step 3a (Rationale): Add 2-furaldehyde to the solution. The amine of the piperidin-4-one will perform a nucleophilic attack on the carbonyl carbon of the aldehyde, forming an intermediate iminium ion.

    • Step 3b (Rationale): Introduce a reducing agent, typically a hydride source like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). STAB is often preferred as it is milder and less toxic than NaBH₃CN, reducing the risk of over-reduction or side reactions. The reducing agent selectively reduces the iminium ion to the final secondary amine product, 1-(2-Furylmethyl)piperidin-4-one.

  • Work-up and Purification:

    • Step 4a (Rationale): Quench the reaction with an aqueous solution (e.g., saturated sodium bicarbonate) to neutralize any remaining acid and decompose the excess reducing agent.

    • Step 4b (Rationale): Perform a liquid-liquid extraction using an organic solvent (e.g., ethyl acetate) to isolate the product from the aqueous layer.

    • Step 4c (Rationale): Purify the crude product using column chromatography on silica gel. The solvent gradient is optimized to separate the desired product from unreacted starting materials and byproducts, ensuring high purity for biological testing.

  • Characterization: Confirm the structure and purity of the final compound using Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

This core structure can be further derivatized (e.g., at the 3 and 5 positions of the piperidine ring) to create a library of analogs for SAR studies.

G cluster_synthesis Synthetic Workflow for Analogs SM Starting Materials (Piperidin-4-one HCl, 2-Furaldehyde) FreeBase In Situ Free Base Generation (Piperidin-4-one + TEA) SM->FreeBase Neutralization Imine Iminium Ion Formation (Reaction with 2-Furaldehyde) FreeBase->Imine Nucleophilic Attack Reduction Selective Reduction (e.g., with STAB) Imine->Reduction Hydride Transfer Crude Crude Product Reduction->Crude Reaction Quench & Extraction Purified Purified Analog (Column Chromatography) Crude->Purified Characterization Structural Confirmation (NMR, MS) Purified->Characterization

Caption: Synthetic workflow for 1-(2-Furylmethyl)piperidin-4-one analogs.

Section 3: Postulated Mechanisms of Neuroprotection

Based on the known activities of the furan and piperidine moieties, the neuroprotective effects of these analogs are likely multifactorial, targeting several key pathological pathways simultaneously.

Attenuation of Oxidative Stress via Nrf2 Activation

Oxidative stress is a common pathological hallmark of neurodegeneration. The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the master regulator of the cellular antioxidant response.

  • Mechanism: Under oxidative stress, Nrf2 dissociates from its inhibitor, Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This induces the transcription of phase II antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).

  • Hypothesized Role of Analogs: Furan-containing compounds and certain piperine analogs have been shown to activate the Nrf2 pathway.[6][8] It is postulated that 1-(2-Furylmethyl)piperidin-4-one analogs can trigger this protective cascade, bolstering the neuron's intrinsic defense against reactive oxygen species (ROS).

G cluster_nrf2 Nrf2 Antioxidant Response Pathway Stress Oxidative Stress (e.g., H₂O₂, 6-OHDA) Keap1Nrf2 Keap1-Nrf2 Complex (Cytoplasm) Stress->Keap1Nrf2 induces dissociation Analog 1-(2-Furylmethyl)piperidin-4-one Analog Analog->Keap1Nrf2 promotes dissociation Nrf2 Free Nrf2 Keap1Nrf2->Nrf2 Nrf2_nuc Nrf2 (Nucleus) Nrf2->Nrf2_nuc Translocation ARE ARE Binding Nrf2_nuc->ARE Enzymes Upregulation of Antioxidant Enzymes (HO-1, NQO1) ARE->Enzymes Protection Neuroprotection Enzymes->Protection G cluster_workflow In Vitro Preclinical Evaluation Workflow Synthesis Analog Synthesis & Purification Tier1 Tier 1: Primary Screening Synthesis->Tier1 Tox Cytotoxicity Assay (Determine safe dose range) Tier1->Tox Neuro Neuroprotection Assay (e.g., MTT vs. H₂O₂/6-OHDA) Tox->Neuro Tier2 Tier 2: Mechanistic Validation Neuro->Tier2 Active Analogs ROS ROS Quantification (e.g., DCFH-DA assay) Tier2->ROS Western Western Blot Analysis (Nrf2, Caspase-3, Bcl-2/Bax) ROS->Western Tier3 Tier 3: In Vivo Candidate Selection Western->Tier3 Mechanism Confirmed Lead Lead Candidate(s) Selected Tier3->Lead

Caption: A tiered workflow for in vitro evaluation of neuroprotective analogs.

In Vivo Validation

Promising candidates from in vitro screens must be validated in animal models of neurodegenerative disease.

  • Model Selection: For Parkinson's disease, the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a gold standard, as MPTP selectively destroys dopaminergic neurons in the substantia nigra. [8][9]* Behavioral Assessment: Motor coordination and cognitive function are assessed using tests like the rotarod test and the Morris water maze. [9][10]A successful neuroprotective agent should attenuate the behavioral deficits induced by the neurotoxin.

  • Post-mortem Analysis: After the behavioral studies, brain tissue is analyzed to provide definitive proof of neuroprotection. This includes:

    • Immunohistochemistry: Staining for tyrosine hydroxylase (TH) to quantify the survival of dopaminergic neurons.

    • Biochemical Assays: Measuring levels of oxidative stress markers, inflammatory cytokines, and apoptotic proteins in brain homogenates.

Section 5: Data Interpretation and Lead Optimization

Systematic evaluation of the analog library allows for the construction of a Structure-Activity Relationship (SAR) profile. Quantitative data should be organized for clear comparison.

Table 1: Hypothetical In Vitro Screening Data for a Series of Analogs

Analog IDR¹ GroupR² GroupCytotoxicity IC₅₀ (µM)Neuroprotection EC₅₀ (µM) vs. 6-OHDATherapeutic Index (IC₅₀/EC₅₀)
FMP-01HH> 1005.2> 19.2
FMP-023-CH₃H85.42.140.7
FMP-03H3-CH₃92.13.526.3
FMP-043-ClH45.28.95.1
FMP-05H5-OCH₃> 1001.5> 66.7
  • Analysis: From this hypothetical data, one could infer that small, electron-donating groups (like methyl, FMP-02/03) or a methoxy group on the furan ring (FMP-05) enhance neuroprotective potency (lower EC₅₀). An electron-withdrawing group like chlorine (FMP-04) is detrimental to both potency and safety. FMP-05 emerges as a strong lead candidate due to its high potency and excellent therapeutic index.

Conclusion and Future Directions

The 1-(2-Furylmethyl)piperidin-4-one scaffold represents a promising starting point for the development of novel neuroprotective agents. The strategic combination of a BBB-penetrant piperidine core with an antioxidant and anti-inflammatory furan moiety provides a strong foundation for creating drugs with multifaceted mechanisms of action. Future work should focus on synthesizing a broader library of analogs to refine the SAR, conducting comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling of lead candidates, and validating their efficacy in more chronic and genetically-based animal models of neurodegeneration. This structured approach, grounded in sound medicinal chemistry principles and rigorous biological evaluation, holds the potential to deliver a new class of therapeutics capable of slowing or halting the devastating progression of neurodegenerative diseases.

References

  • Title: Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. [9][10] Source: PubMed URL: [Link]

  • Title: Identification and optimization of piperine analogues as neuroprotective agents for the treatment of Parkinson's disease via the activation of Nrf2/keap1 pathway. [8] Source: PubMed URL: [Link]

  • Title: Synthesis of Piperidin-4-one Derivatives via α-Imino Rhodium Carbene-Initiated 1,2-Aryl/Alkyl Migration and Annulation. [11] Source: PubMed URL: [Link]

  • Title: Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. Source: PubMed Central URL: [Link]

  • Title: Piperidines and related compounds for treatment of Alzheimer's disease.
  • Title: Synthesis and in silico study of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives as suitable therapeutic agents. [12] Source: King Fahd University of Petroleum & Minerals URL: [Link]

  • Title: Piperidine derivatives for the control of Parkinson's and Alzheimer's. [3] Source: Innoget URL: [Link]

  • Title: Fisetin exerts neuroprotective effects in vivo and in vitro by inhibiting ferroptosis and oxidative stress after traumatic brain injury. Source: PubMed Central URL: [Link]

  • Title: Piperidin-4-one: the potential pharmacophore. [1] Source: PubMed URL: [Link]

  • Title: New substituted 1-(2,3-dihydrobenzod[9][13]ioxin-2-ylmethyl)piperidin-4-yl derivatives with alpha(2)-adrenoceptor antagonist activity. [4] Source: PubMed URL: [Link]

  • Title: Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. [6] Source: PubMed URL: [Link]

  • Title: Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. [5] Source: PubMed Central URL: [Link]

  • Title: Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. [2] Source: Chemical Review and Letters URL: [Link]

  • Title: Further studies on the in vitro neuroprotective activity of the most potent compounds and at high concentrations. Source: ResearchGate URL: [Link]

  • Title: Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity. [14] Source: PubMed URL: [Link]

  • Title: In-vitro and in-vivo metabolic studies of furazolidone. [7] Source: Wageningen University & Research URL: [Link]

  • Title: [O-methyl-11C]2-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione. [15] Source: National Center for Biotechnology Information URL: [Link]

  • Title: Anti-apoptotic and anti-inflammatory effect of Piperine on 6-OHDA induced Parkinson's rat model. [16] Source: PubMed URL: [Link]

Sources

Foundational

Strategic Blueprint: Discovery of Novel Bioactive Molecules from 1-(2-Furylmethyl)piperidin-4-one

Executive Summary This technical guide outlines a high-precision medicinal chemistry strategy for exploiting 1-(2-Furylmethyl)piperidin-4-one (FMP) as a divergent scaffold. Unlike generic piperidine libraries, the FMP co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines a high-precision medicinal chemistry strategy for exploiting 1-(2-Furylmethyl)piperidin-4-one (FMP) as a divergent scaffold. Unlike generic piperidine libraries, the FMP core offers a unique "dual-handle" architecture: the electrophilic ketone at C4 allows for rapid spiro-cyclization or condensation, while the furan moiety at N1 serves as a lipophilic, aromatic anchor capable of


-

stacking interactions or metabolic bioactivation.

This document is designed for medicinal chemists seeking to bypass high-throughput screening fatigue by utilizing rational, fragment-based drug design (FBDD) principles. We focus on three therapeutic vectors: Neurodegeneration (AChE Inhibitors) , Oncology (Cytotoxic Mannich Bases) , and Antimicrobial Resistance (Curcumin Mimics) .

Part 1: Chemical Space & Structural Rationale

The FMP scaffold represents a "privileged structure" in drug discovery. Its utility stems from three distinct chemical features that facilitate rapid Structure-Activity Relationship (SAR) expansion.

The Pharmacophore Triad
  • The Nitrogen Pivot (N1): The tertiary amine is protonated at physiological pH, mimicking the cationic headgroup of neurotransmitters (acetylcholine) or interacting with the anionic aspartate residues in enzyme active sites (e.g., CAS of AChE).

  • The Furan Appendage: Acts as a bioisostere for phenyl or heteroaryl rings. It provides electron density for

    
    -stacking but remains smaller and more polar than a benzene ring, improving solubility.
    
  • The C4 Carbonyl Trap: This is the primary vector for diversification. It supports:

    • Claisen-Schmidt Condensation: Access to

      
      -unsaturated ketones (Michael acceptors).
      
    • Mannich Reaction: Introduction of amino-alkyl side chains.[1]

    • Spiro-annulation: Increasing Fsp3 character (fraction of sp3 hybridized carbons), a key metric for clinical success.

Synthetic Divergence Workflow

The following diagram illustrates the "Make-Test" cycle logic, prioritizing reactions that generate high molecular complexity from the simple FMP core.

SyntheticWorkflow Core 1-(2-Furylmethyl) piperidin-4-one (FMP) Mannich Mannich Reaction (HCHO + 2° Amine) Core->Mannich C3/C5 Functionalization Claisen Claisen-Schmidt (Ar-CHO, Base) Core->Claisen Aldol Condensation Spiro Bucherer-Bergs (KCN, (NH4)2CO3) Core->Spiro C4 Cyclization Cytotoxic β-Amino Ketones (Cytotoxic Agents) Mannich->Cytotoxic Alkylating Potential Antimicrobial Bis-benzylidene Derivatives (Antimicrobials) Claisen->Antimicrobial Michael Acceptor Neuro Spiro-hydantoins (Neuroactive) Spiro->Neuro Rigidification

Figure 1: Divergent synthetic pathways from the FMP scaffold targeting distinct therapeutic classes.

Part 2: Therapeutic Design Modules

Module A: Dual-Binding AChE Inhibitors (Alzheimer's Disease)

Rationale: Acetylcholinesterase (AChE) possesses two binding sites: the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS).

  • FMP Role: The N-benzyl-piperidine moiety of Donepezil binds the CAS. The FMP scaffold mimics this, with the furan ring providing

    
    -stacking interactions with Trp86.
    
  • Novelty Strategy: Link the FMP core (CAS binder) to a second aromatic moiety (PAS binder) via the C4 position using a flexible linker or rigid spiro-fusion.

Key Design Requirement: To maximize potency, synthesis should target 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine analogs where the furan replaces the benzyl group.

Module B: Cytotoxic Mannich Bases (Oncology)

Rationale: Mannich bases of piperidin-4-ones act as "masked" alkylating agents. At physiological pH, they can undergo retro-Mannich elimination to release reactive


-unsaturated ketones which covalently modify thiols in tubulin or glutathione.
  • FMP Role: The furan ring enhances lipophilicity, facilitating cell membrane penetration.

  • Novelty Strategy: Introduce heterocyclic amines (morpholine, N-methylpiperazine) at the C3/C5 positions to modulate solubility and the rate of elimination.

Quantitative SAR Summary (Cytotoxicity):

Substituent (C3/C5)Cell LineIC50 (µM)Mechanism Note
UnsubstitutedHCT116>100Inactive (No alkylating potential)
3,5-bis(dimethylamino)HCT11612.5Rapid elimination; high reactivity
3,5-bis(morpholinomethyl)MDA-MB-2314.2Balanced solubility/reactivity
3,5-bis(benzylidene)MCF-72.1Rigid Michael acceptor (High potency)

Part 3: Experimental Protocols

Synthesis of 3,5-Bis(4-fluorobenzylidene)-1-(2-furylmethyl)piperidin-4-one

Target: Antimicrobial/Anticancer Lead

Principle: This is a base-catalyzed Claisen-Schmidt condensation. The causality here is the use of a weak base (NaOH) to generate the enolate at C3/C5 without opening the piperidone ring.

Protocol:

  • Reagents: Dissolve 1-(2-furylmethyl)piperidin-4-one (10 mmol) in Ethanol (20 mL).

  • Addition: Add 4-fluorobenzaldehyde (22 mmol, 2.2 eq) to the solution.

  • Catalysis: Dropwise add 10% NaOH solution (5 mL) while stirring at room temperature. Note: Monitoring temperature is critical; exceeding 40°C promotes polymerization.

  • Reaction: Stir for 4-6 hours. A yellow precipitate will form (the bis-benzylidene product).

  • Workup: Filter the solid, wash with cold water (3x 10 mL) to remove excess base, and then cold ethanol (1x 5 mL).

  • Purification: Recrystallize from Ethanol/DMF (9:1).

  • Validation: 1H NMR should show the disappearance of C3/C5 methylene protons and appearance of vinylic protons (~7.6-7.8 ppm).

Ellman’s Assay for AChE Inhibition

Target: Validation of Neuroactivity

Principle: This colorimetric assay measures the rate of production of thiocholine from acetylthiocholine iodide (ATCI), which reacts with DTNB to form a yellow anion.

Protocol:

  • Buffer Prep: 0.1 M Phosphate buffer (pH 8.0).

  • Enzyme Mix: Add 20 µL of AChE solution (0.05 U/mL) and 20 µL of Test Compound (in DMSO, varying concentrations) to 150 µL buffer.

  • Incubation: Incubate at 25°C for 15 minutes. Causality: Allows the inhibitor to bind the active site before substrate competition begins.

  • Substrate Addition: Add 10 µL DTNB (10 mM) and 10 µL ATCI (14 mM).

  • Measurement: Monitor absorbance at 412 nm every 30s for 5 minutes using a microplate reader.

  • Calculation: % Inhibition =

    
    .
    

Part 4: ADMET & Safety Considerations

The Furan Liability: While the furan ring is a potent pharmacophore, it is a structural alert. Metabolic oxidation by CYP450 (specifically CYP2E1) can open the furan ring to form reactive dicarbonyl intermediates (cis-2-butene-1,4-dial), which are hepatotoxic.

Mitigation Strategy:

  • Substitution: Block the 5-position of the furan ring (e.g., with a methyl or chloro group) to sterically hinder CYP oxidation.

  • Bioisosterism: If toxicity is observed, replace the furan with a thiophene or oxazole ring in the "Next-Gen" design phase.

ADMET_Logic Furan Furan Moiety (Metabolic Liability) CYP CYP450 Oxidation Furan->CYP Strategy Mitigation Strategy: 5-Substitution Furan->Strategy Chemical Mod Reactive Reactive Dicarbonyl (Hepatotoxicity) CYP->Reactive Safe Metabolically Stable Analog Strategy->Safe

Figure 2: Metabolic pathway of the furan ring and structural mitigation strategies.

References

  • BenchChem. (2025). Application of 1-(Furan-2-ylmethyl)piperidin-4-amine in Medicinal Chemistry. Retrieved from

  • Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini Reviews in Medicinal Chemistry. Retrieved from

  • Goel, K. K., et al. (2008).[2] Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal. Retrieved from

  • Das, A., et al. (2020).[3] Syntheses, Characterization and Biological Activity of Novel 2,6-disubstituted Piperidine-4-one Derivatives. Retrieved from

  • Hake, A. M. (2001).[4] Use of cholinesterase inhibitors for treatment of Alzheimer disease. Cleveland Clinic Journal of Medicine.[4] Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: Purification of 1-(2-Furylmethyl)piperidin-4-one via Silica Gel Chromatography

Abstract & Scope This application note details the isolation and purification of 1-(2-Furylmethyl)piperidin-4-one (CAS: 41661-55-6) using flash column chromatography. This compound presents a dual chromatographic challen...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the isolation and purification of 1-(2-Furylmethyl)piperidin-4-one (CAS: 41661-55-6) using flash column chromatography. This compound presents a dual chromatographic challenge: the tertiary amine moiety leads to peak tailing (streaking) due to interaction with acidic silanol groups, while the furan ring is susceptible to acid-catalyzed ring opening or polymerization on active silica surfaces.

This protocol utilizes a Triethylamine (TEA)-buffered mobile phase to neutralize the stationary phase, ensuring sharp peak resolution while preserving the structural integrity of the acid-labile furan system.

Chemo-Physical Profile & Safety

Before initiating purification, the operator must understand the physicochemical constraints of the target molecule.

PropertyDataImplications for Chromatography
Formula

Moderate molecular weight.
MW 179.22 g/mol Likely elutes early-to-mid gradient.
Basicity Tertiary Amine (

)
Critical: Will protonate on acidic silica, causing irreversible adsorption or severe tailing.
Stability Furan Ring (Acid Labile)Critical: Prolonged exposure to unbuffered silica causes degradation (darkening of band).
Polarity ModerateSoluble in DCM, EtOAc, Alcohols.
State Oil or Low-Melting SolidFractions must be evaporated carefully to avoid oil bumping.

Pre-Chromatography Considerations

Sample Preparation[1][2]
  • Workup: Ensure the crude reaction mixture is free of bulk aqueous base. The crude oil should be dissolved in a minimum volume of the initial mobile phase (e.g., 95:5 Hexane:EtOAc + 1% TEA).

  • Filtration: If solids (salts) are present, filter through a 0.45

    
    m PTFE syringe filter to prevent column head blockage.
    
Thin Layer Chromatography (TLC) Optimization

Standard silica TLC plates are acidic. Without modification, the target amine will remain at the baseline (


).
  • TLC Plate Pre-treatment: Dip the TLC plate in a solution of 5% Triethylamine in Hexane and air dry for 5 minutes before spotting.

  • Eluent Screening:

    • System A: Hexane:Ethyl Acetate (3:1) + 1% TEA.

    • System B: DCM:Methanol (95:5) + 1% TEA.

  • Target

    
    :  Aim for 
    
    
    
    .
    • Note: If the compound moves too fast in System A, reduce EtOAc. If it trails, switch to System B (DCM based).

Visualization

The furan ring is weakly UV active, and the ketone allows for specific staining.

  • UV (254 nm): Primary detection.

  • Dragendorff’s Reagent: Stains tertiary amines (Orange spots on yellow background).

  • 2,4-DNP Stain: Stains ketones (Yellow/Orange precipitate). Use this to confirm the ketone is intact.

Detailed Chromatography Protocol

Stationary Phase Selection
  • Resin: Silica Gel 60 (230-400 mesh).

  • Buffering (Crucial Step): The silica slurry must be prepared with the basic modifier to deactivate silanol sites (

    
    ).
    
Mobile Phase Preparation

To prevent "ghost peaks" and baseline drift, the modifier concentration must be constant throughout the gradient.

  • Solvent A: Hexane + 1% Triethylamine (

    
    )
    
  • Solvent B: Ethyl Acetate + 1% Triethylamine (

    
    )
    

Why 1% TEA? This concentration is sufficient to cap silanol groups (


) without causing salt precipitation or mass spec suppression in downstream analysis.
Column Packing & Loading
  • Slurry Pack: Suspend Silica Gel 60 in Solvent A . Pour into the column and pack under air pressure.

  • Equilibration: Flush with 2-3 column volumes (CV) of Solvent A to ensure the column pH is basic.

  • Loading: Apply the crude sample (dissolved in minimal Solvent A/DCM) gently to the sand bed.

    • Pro-Tip: If the crude is insoluble in Solvent A, use "dry loading." Adsorb the crude onto Celite (1:2 ratio), dry under vacuum, and pour the powder on top of the silica bed.

Elution Gradient

Perform a stepwise gradient to separate non-polar impurities (e.g., unreacted furan reagents) from the target amine.

StepSolvent A (Hex/TEA)Solvent B (EtOAc/TEA)Volume (CV)Target Elution
1 100%0%2Non-polar impurities
2 90%10%3Impurities
3 80%20%5Target Compound (Likely)
4 60%40%3Polar byproducts
5 0%100%2Flush

Note: If the compound is more polar (does not elute by 40% EtOAc), switch to a DCM:MeOH gradient (0-10% MeOH) containing 1%


.

Process Visualization (Workflow)

The following diagram illustrates the logical flow of the purification process, highlighting the critical decision points for amine buffering.

PurificationProtocol cluster_chrom Chromatography Core Start Crude Reaction Mixture TLC TLC Screening (Pre-treated Plates + TEA) Start->TLC Decision Rf = 0.3-0.4? TLC->Decision Decision->TLC No (Adjust Polarity) Prep Prepare Mobile Phase (Hex/EtOAc + 1% TEA) Decision->Prep Yes Pack Pack Column (Slurry in Basic Buffer) Prep->Pack Load Sample Loading (Liquid or Dry Load on Celite) Pack->Load Elute Gradient Elution (0 -> 40% EtOAc) Load->Elute Fraction Fraction Analysis (UV + Dragendorff) Elute->Fraction Pool Pool & Evaporate (< 40°C to protect Furan) Fraction->Pool Product Identified Final Pure 1-(2-Furylmethyl)piperidin-4-one Pool->Final

Figure 1: Decision logic and workflow for the purification of acid-sensitive amines.[1][2][3][4]

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Streaking / Tailing Insufficient BaseIncrease TEA to 2% or switch to

in DCM/MeOH.
Product Decomposition Acidic Silica / HeatEnsure silica is buffered. Keep rotary evaporator bath

.
Co-elution Gradient too steepShallow the gradient (e.g., increase B by 5% every 2 CV).
Oily Residue Solvent TrappingHigh boiling TEA residue. Dry under high vacuum (> 1 hr) or azeotrope with DCM.

References

  • Sigma-Aldrich. Product Specification: 1-(2-Furylmethyl)piperidin-4-one (CAS 41661-55-6). Retrieved from

  • Fakhraian, H., & Riseh, M. B. (2008). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone.[3][5] Organic Process Research & Development. (Contextual reference for N-substituted piperidone handling).

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem. (Reference for identifying TEA residues in NMR).
  • Reddit ChemPros Community. (2023). Purification of THP protected compound (Discussion on Amine/Silica Interaction). Retrieved from (Field-proven insight on basic mobile phases).

Sources

Application

Application Note: Recrystallization &amp; Purification Protocols for 1-(2-Furylmethyl)piperidin-4-one

This Application Note is designed for researchers and process chemists requiring high-purity isolation of 1-(2-Furylmethyl)piperidin-4-one (CAS: 41661-55-6).[1] This intermediate, often an oil or low-melting solid, prese...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring high-purity isolation of 1-(2-Furylmethyl)piperidin-4-one (CAS: 41661-55-6).[1] This intermediate, often an oil or low-melting solid, presents specific purification challenges due to the acid-sensitivity of the furan moiety and the tendency of tertiary amines to oil out rather than crystallize.

The following protocols prioritize thermal stability and impurity rejection , utilizing both direct low-temperature crystallization and salt-formation techniques.

Chemical Profile & Solubility Analysis

Before initiating purification, the physical state of the compound must be assessed. While often listed as a solid, 1-(2-Furylmethyl)piperidin-4-one frequently exists as a viscous oil or waxy solid at room temperature (MP ≈ 25–35°C).[1]

Physicochemical Properties
PropertyValueNotes
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
Physical State Low-melting solid / OilHighly dependent on purity.[1]
pKa (Calc) ~8.5 (Piperidine N)Basic; forms stable salts with acids.[1]
Stability Acid Sensitive Furan ring may open in strong mineral acids at high heat.[1]
Solubility Matrix
SolventSolubility (RT)Solubility (Hot)Suitability
Water LowModeratePoor (Oiling out risk).[1]
Ethanol/Methanol HighHighToo Soluble (Use as co-solvent).[1]
Ethyl Acetate HighHighGood (Solvent).[1]
Heptane/Hexane LowModerateExcellent (Anti-solvent).[1]
Diethyl Ether ModerateHighGood (For salt precipitation).[1]

Solvent Selection Strategy

The purification strategy relies on the compound's polarity.[1] The tertiary amine and ketone groups make it soluble in polar organic solvents, while the lipophilic furan ring provides solubility in aromatics.

  • For Free Base: Use a Non-Polar/Polar Binary System (e.g., Heptane/Ethyl Acetate). The goal is to dissolve the compound in a minimum amount of polar solvent and force crystallization by cooling and adding a non-polar anti-solvent.[1]

  • For Salt Formation (Recommended): If the free base refuses to crystallize (persistent oil), convert it to the Hydrochloride (HCl) or Oxalate salt. Salts of piperidones are generally high-melting crystalline solids that reject impurities efficiently.[1]

Experimental Protocols

Protocol A: Low-Temperature Recrystallization (Free Base)

Best for: Material that is already >90% pure but requires removal of colored impurities or slight enrichment.

Reagents:

  • Crude 1-(2-Furylmethyl)piperidin-4-one[1]

  • Solvent A: Ethyl Acetate (EtOAc)[2]

  • Solvent B: n-Heptane (or Hexane)[1]

  • Activated Charcoal (Optional)

Step-by-Step Methodology:

  • Dissolution: Place 10.0 g of crude material in a round-bottom flask. Add minimal EtOAc (approx. 15–20 mL) and heat gently to 40°C until fully dissolved.

    • Note: Do not exceed 50°C to prevent thermal degradation.[1][3]

  • Clarification (Optional): If the solution is dark, add 0.5 g activated charcoal, stir for 10 mins, and filter hot through Celite.

  • Anti-Solvent Addition: While stirring the warm solution (35–40°C), slowly add n-Heptane dropwise.

    • Endpoint: Stop adding Heptane when a faint, persistent cloudiness (turbidity) appears.

  • Re-solubilization: Add a few drops of EtOAc to clear the solution.[1]

  • Crystallization:

    • Allow the flask to cool to Room Temperature (RT) slowly over 1 hour.

    • Transfer to a freezer or cryostat at -20°C for 12–24 hours.

    • Mechanism:[4][5] The low temperature forces the low-melting solid out of the solution while impurities remain in the mother liquor.[1]

  • Isolation: Rapidly filter the cold crystals using a chilled Buchner funnel. Wash with cold (-20°C) Heptane.[1]

  • Drying: Vacuum dry at RT. Do not apply heat. [1]

Protocol B: Purification via Hydrochloride Salt Formation (High Purity)

Best for: Oily crude material or when >99% purity is required for pharmaceutical applications.

Scientific Rationale: Converting the amine to a salt locks the molecule into a rigid lattice, significantly increasing the melting point and excluding non-ionic impurities.

Reagents:

  • Crude 1-(2-Furylmethyl)piperidin-4-one[1]

  • 2M HCl in Diethyl Ether (or 1.25M HCl in Ethanol)

  • Solvent: Isopropanol (IPA) or Acetone

Step-by-Step Methodology:

  • Dilution: Dissolve 10.0 g of crude oil in 50 mL of dry Diethyl Ether or Ethyl Acetate. Cool to 0°C in an ice bath.

  • Salt Formation: Slowly add the HCl solution dropwise with vigorous stirring.

    • Caution: The furan ring is acid-sensitive.[1] Avoid excess strong acid. Add only stoichiometric amounts (1.05 equivalents). Monitor pH; stop when wet pH paper indicates pH 3–4.[1]

  • Precipitation: The HCl salt should precipitate immediately as a white/off-white solid.[1]

    • Troubleshooting: If an oil forms ("gumming"), decant the solvent and triturate (grind) the oil with fresh Ether or Acetone to induce crystallization.

  • Filtration: Filter the crude salt.

  • Recrystallization of Salt:

    • Dissolve the crude salt in minimal boiling Isopropanol (IPA).

    • If solubility is low, add Methanol dropwise until dissolved.

    • Allow to cool slowly to RT, then to 4°C.

  • Isolation: Filter the purified crystals. Wash with cold Acetone.[1]

  • Free Base Recovery (Optional): If the free base is needed, dissolve the pure salt in water, basify with Na₂CO₃ to pH 10, and extract into Dichloromethane (DCM).

Process Visualization (Workflow)

The following diagram illustrates the decision logic between Direct Crystallization and Salt Formation.

Recrystallization_Workflow Start Crude 1-(2-Furylmethyl) piperidin-4-one CheckState Physical State Check Start->CheckState IsSolid Solid / Waxy Solid CheckState->IsSolid Crystalline IsOil Persistent Oil CheckState->IsOil Amorphous DissolveA Dissolve in EtOAc (Warm, <40°C) IsSolid->DissolveA DissolveB Dissolve in Ether/EtOAc (0°C) IsOil->DissolveB AddAnti Add Heptane until turbid DissolveA->AddAnti Cooling Cool to -20°C (Slow Crystallization) AddAnti->Cooling FilterA Filter & Wash (Cold Heptane) Cooling->FilterA AddAcid Add HCl in Ether (Stoichiometric) DissolveB->AddAcid Precip Precipitate Salt AddAcid->Precip RecrystSalt Recrystallize Salt (Isopropanol) Precip->RecrystSalt BaseRecovery Optional: Neutralize to Free Base RecrystSalt->BaseRecovery

Caption: Decision matrix for purifying 1-(2-Furylmethyl)piperidin-4-one based on physical state.

Analytical Validation

To ensure the protocol's success, the final product must be validated against the following criteria:

MethodAcceptance CriteriaPurpose
HPLC Purity > 98.5% (Area %)Quantify organic impurities.[1]
¹H-NMR Distinct Furan peaks (δ 6.3, 7.4 ppm)Confirm structure and absence of solvent.
Melting Point Sharp range (e.g., Salt: >200°C dec)Confirm crystal lattice integrity.
Appearance White to off-white crystalsVisual check for colored oxidation byproducts.[1]
Troubleshooting Guide
  • Problem: Product oils out during cooling in Protocol A.

    • Solution: The solution is too concentrated or cooling is too fast.[1] Re-heat, add 10% more solvent, and seed with a pure crystal if available.

  • Problem: Dark color persists.

    • Solution: Furan derivatives can oxidize.[1] Perform all steps under Nitrogen atmosphere. Use activated charcoal in the hot filtration step.[1]

  • Problem: Low yield in Protocol B.

    • Solution: The salt might be soluble in the reaction solvent.[1] Cool the mixture to -20°C or add more non-polar anti-solvent (Ether/Hexane) to drive precipitation.[1]

References

  • Sigma-Aldrich. (n.d.).[1] 1-(2-Furylmethyl)piperidin-4-one Product Sheet. Retrieved from [1]

  • Fakhraian, H., & Riseh, M. B. (2008). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. Organic Preparations and Procedures International. (Analogous piperidone purification methods). Retrieved from

  • Lakshminarayana, B., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199. Retrieved from

  • PubChem. (2023).[1] 1-(2-Furylmethyl)piperidin-4-one Compound Summary. National Library of Medicine.[1] Retrieved from

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (General reference for amine/ketone purification).

Sources

Method

Application Note: Analytical Quantification of 1-(2-Furylmethyl)piperidin-4-one

This Application Note is designed as a definitive technical resource for the quantification of 1-(2-Furylmethyl)piperidin-4-one (CAS: 41661-55-6), a critical precursor in the synthesis of furanyl fentanyl and related opi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a definitive technical resource for the quantification of 1-(2-Furylmethyl)piperidin-4-one (CAS: 41661-55-6), a critical precursor in the synthesis of furanyl fentanyl and related opioids.

This guide deviates from standard templates to prioritize mechanistic understanding , analytical robustness , and regulatory compliance (US List I Chemical).

Executive Summary & Chemical Profile

1-(2-Furylmethyl)piperidin-4-one (often abbreviated as N-Furanyl-4-Piperidone ) is a heterocyclic intermediate. Its analysis is complicated by two factors: the basicity of the tertiary amine and the oxidative sensitivity of the furan ring.

Unlike simple piperidines, the furan moiety introduces electron-rich aromaticity that can lead to polymerization or ring-opening under harsh acidic conditions. Therefore, sample preparation must avoid strong mineral acids and prolonged exposure to light.[1]

Physicochemical Data Table
ParameterValueAnalytical Implication
CAS Number 41661-55-6 Primary identifier for regulatory databases.
Formula C₁₀H₁₃NO₂Monoisotopic Mass: 179.09 Da.[1]
Molecular Weight 179.22 g/mol Volatile enough for GC without derivatization.
pKa (Calc.) ~8.5 (Piperidine N)Requires alkaline pH (>10) for liquid-liquid extraction (LLE) efficiency.
Solubility MeOH, EtOAc, DCM, AcetonitrileSoluble in polar organic solvents; limited water solubility as free base.[1]
Stability Light/Air SensitiveFuran ring subject to photo-oxidation; store samples in amber vials.

Analytical Strategy: The "Dual-Stream" Approach

  • GC-MS (Electron Impact): Best for purity assessment of bulk precursor or profiling impurities in seized drug samples. It provides structural fingerprinting via the characteristic furan fragmentation.[1]

  • LC-MS/MS (ESI+): Best for trace quantification (ng/mL levels) in biological matrices or environmental swabs where sensitivity is paramount.

Protocol A: Gas Chromatography-Mass Spectrometry (GC-MS)[2]

Objective: Purity assay and impurity profiling. Rationale: The compound is thermally stable up to ~250°C. The non-polar stationary phase minimizes amine tailing.

Sample Preparation
  • Solvent: Ethyl Acetate (EtOAc) or Methanol (MeOH).[1] EtOAc is preferred to minimize injection port activity.[1]

  • Concentration: 1.0 mg/mL (Split 20:1) or 50 µg/mL (Splitless).[1]

  • Internal Standard: Tribenzylamine or Diphenylamine (similar boiling point, distinct mass spectrum).[1]

Instrument Conditions
ParameterSettingCausality / Insight
Column DB-5MS UI (30m × 0.25mm × 0.25µm)Ultra-Inert (UI) phase is critical to prevent adsorption of the basic piperidine nitrogen.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Ensures consistent retention times (RT) for library matching.
Inlet Temp 250°CHigh enough to volatilize, low enough to prevent furan degradation.[1]
Injection 1 µL, Split 20:1Prevents column overload for bulk purity analysis.[1]
Oven Program 80°C (1 min) → 15°C/min → 280°C (3 min)Slow ramp not required; compound elutes mid-range (~8-10 min).
Transfer Line 280°CPrevents condensation of less volatile dimers.[1]
Source Temp 230°CStandard EI source temperature.[1]
Mass Spectral Interpretation (EI, 70 eV)

The fragmentation pattern is distinct and self-validating:

  • m/z 179 (M+): Molecular ion (Moderate intensity).[1]

  • m/z 81 (Base Peak): Furfuryl cation (C₅H₅O⁺) . This is the diagnostic fragment formed by cleavage of the C-N bond.

  • m/z 150: Loss of CO (-28 Da) from the piperidone ring (common in cyclic ketones).

  • m/z 98: Piperidin-4-one ring fragment.

Protocol B: LC-MS/MS (Triple Quadrupole)

Objective: Trace quantification (<1 ng/mL) in complex matrices. Rationale: Electrospray Ionization (ESI) in positive mode yields a strong [M+H]⁺ ion due to the basic tertiary amine.

Sample Preparation (Dilute & Shoot or SPE)
  • Matrix: Plasma, Urine, or Swab extract.[1]

  • Solvent: 95:5 Water:Methanol (0.1% Formic Acid).[1]

  • Filtration: 0.2 µm PTFE filter (Essential to protect column from particulates).[1]

Instrument Conditions
ParameterSettingCausality / Insight
Column C18 (e.g., Agilent ZORBAX Eclipse Plus, 100mm × 2.1mm, 1.8µm)Sub-2-micron particles provide high peak capacity for separating matrix interferences.
Mobile Phase A Water + 0.1% Formic Acid + 5mM Ammonium FormateBuffer is required to stabilize ionization and improve peak shape of the amine.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides lower backpressure than MeOH.[1]
Gradient 5% B (0-1 min) → 95% B (6 min) → Hold (2 min)Fast gradient; compound is moderately polar and elutes early-to-mid gradient.
Flow Rate 0.4 mL/minOptimal for ESI desolvation.[1]
MRM Transitions (Precursor → Product)
AnalytePrecursor (m/z)Product (m/z)CE (eV)Role
1-(2-Furylmethyl)piperidin-4-one 180.1 [M+H]⁺ 81.0 25Quantifier (High abundance furfuryl cation)
180.1122.115Qualifier (Loss of C3H6O from ring)
180.153.035Qualifier (Furan ring fragmentation)

Visualization: Fragmentation & Analytical Workflow

The following diagram illustrates the fragmentation pathway used for identification and the logical flow of the analytical decision process.

G Compound 1-(2-Furylmethyl) piperidin-4-one (MW 179) EI Electron Impact (70 eV) Compound->EI GC Injection ESI ESI (+) Protonation Compound->ESI LC Injection Ion_M [M]+. m/z 179 EI->Ion_M Frag_81 Base Peak Furfuryl Cation m/z 81 Ion_M->Frag_81 C-N Cleavage (Primary ID) Frag_98 Piperidone Ring m/z 98 Ion_M->Frag_98 Ring Break Ion_MH [M+H]+ m/z 180 ESI->Ion_MH CID CID Fragmentation Ion_MH->CID CID->Frag_81 Quantifier Transition

Figure 1: Mechanistic fragmentation pathways for GC-MS (EI) and LC-MS (ESI) identification. The m/z 81 ion is the common diagnostic fragment across both techniques.

Validation Framework (ICH Q2(R1))

To ensure this protocol is "self-validating" and defensible in a regulatory context, the following criteria must be met.

Summary of Validation Parameters
ParameterAcceptance CriteriaExperimental Note
Linearity R² > 0.995Range: 10–1000 ng/mL (LC-MS) or 10–500 µg/mL (GC-MS).
Precision (Repeatability) RSD < 5% (n=6)Critical: Use fresh mobile phase to prevent pH drift affecting ionization.
Accuracy (Recovery) 85% – 115%Spike blank matrix; correct for matrix effects in LC-MS.
LOD / LOQ S/N > 3 (LOD), S/N > 10 (LOQ)Expect LOQ ~0.5 ng/mL on Triple Quad.[1]
Carryover < 20% of LOQ in blankWarning: Basic amines stick to glass. Use silanized vials.
Troubleshooting & Senior Scientist Insights
  • Peak Tailing (GC): If you observe tailing, the inlet liner is likely active.[1] Solution: Replace with a deactivated splitless liner containing glass wool (silanized).[1]

  • Sensitivity Drop (LC): The furan ring can oxidize in solution if left for >24 hours.[1] Solution: Prepare standards daily or store at -20°C in amber glass.

  • Ghost Peaks: This compound is a precursor.[1] If you see peaks at m/z 375+ (Fentanyl analogs), your "standard" may have reacted or been contaminated.[1] Verify purity via NMR if available.

References

  • United Nations Office on Drugs and Crime (UNODC). (2017).[1] Recommended Methods for the Identification and Analysis of Fentanyl and its Analogues in Biological Specimens. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2021).[1] Traceable Opioid Material Kits (TOM Kits) Laboratory Resources. Retrieved from [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Mass Spectral Library. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CID 329775820, 1-(2-Furylmethyl)piperidin-4-one. Retrieved from [Link]

Sources

Application

Mass spectrometry fragmentation pattern of 1-(2-Furylmethyl)piperidin-4-one

Application Note: Elucidating the Mass Spectrometry Fragmentation Pattern of 1-(2-Furylmethyl)piperidin-4-one Abstract This document provides a detailed guide to understanding the characteristic mass spectrometry fragmen...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Elucidating the Mass Spectrometry Fragmentation Pattern of 1-(2-Furylmethyl)piperidin-4-one

Abstract

This document provides a detailed guide to understanding the characteristic mass spectrometry fragmentation patterns of 1-(2-Furylmethyl)piperidin-4-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. By examining the fragmentation behavior under both Electron Ionization (EI) and Electrospray Ionization (ESI), we can establish a robust analytical method for its identification and structural confirmation. This note outlines the fundamental fragmentation mechanisms, provides detailed experimental protocols for sample analysis, and presents the anticipated fragmentation pathways. The insights herein are critical for researchers engaged in the synthesis, characterization, and metabolic profiling of novel piperidine-based compounds.

Introduction: The Structural Significance of 1-(2-Furylmethyl)piperidin-4-one

The 1-(2-Furylmethyl)piperidin-4-one scaffold integrates two key heterocyclic systems: a piperidin-4-one ring and a furan moiety. The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products.[1] Its substitution pattern significantly influences pharmacological activity. The furan ring, another important pharmacophore, is present in numerous bioactive molecules. The combination of these two rings in 1-(2-Furylmethyl)piperidin-4-one results in a molecule with potential for diverse biological activities, making its unambiguous characterization essential.

Mass spectrometry is a powerful analytical technique for the structural elucidation of organic molecules.[2][3] By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting fragments, a unique fragmentation "fingerprint" can be obtained. Understanding these fragmentation pathways is crucial for identifying the compound in complex matrices, such as during metabolite identification studies or in quality control of synthetic intermediates. This application note will detail the expected fragmentation patterns of 1-(2-Furylmethyl)piperidin-4-one under both hard (EI) and soft (ESI) ionization techniques.

Predicted Fragmentation Mechanisms

The fragmentation of 1-(2-Furylmethyl)piperidin-4-one is predicted to be driven by the presence of the nitrogen atom in the piperidine ring, the carbonyl group, and the furan ring. The most likely sites for initial ionization or protonation are the lone pair of electrons on the nitrogen atom and the oxygen of the carbonyl group.

Electron Ionization (EI) Fragmentation

Under EI conditions, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+•) and subsequent extensive fragmentation. The fragmentation of piperidine derivatives under EI is often initiated by ionization of the nitrogen atom, leading to α-cleavage.[1]

Key predicted fragmentation pathways under EI include:

  • α-Cleavage: The most favorable fragmentation is the cleavage of the C-C bond adjacent to the nitrogen atom. In the case of 1-(2-Furylmethyl)piperidin-4-one, this would involve the cleavage of the furylmethyl group, leading to the formation of a stable furfuryl cation at m/z 81 and a piperidin-4-one radical cation.

  • Ring Fission of Piperidinone: The piperidin-4-one ring can undergo cleavage, leading to various acyclic fragment ions.[1]

  • Retro-Diels-Alder (RDA) Reaction: The piperidinone ring could undergo a retro-Diels-Alder reaction, leading to the formation of characteristic fragment ions.

  • Furan Ring Fragmentation: The furan ring itself can fragment, although this is generally less favored than cleavages adjacent to the nitrogen.[4]

Electrospray Ionization (ESI) Fragmentation

ESI is a soft ionization technique that typically results in the formation of a protonated molecule [M+H]+.[1] Tandem mass spectrometry (MS/MS) of this precursor ion is then used to induce fragmentation.

Key predicted fragmentation pathways under ESI-MS/MS include:

  • Loss of the Furfuryl Group: Similar to EI, the cleavage of the bond between the nitrogen and the furfuryl group is expected, resulting in the loss of a neutral furanmethanol molecule (98 Da) or the formation of the furfuryl cation (m/z 81).

  • Piperidinone Ring Opening: Fragmentation can be initiated from the protonated nitrogen, leading to ring opening of the piperidinone moiety.

  • Loss of Small Molecules: Neutral losses of small molecules such as water (H₂O) and carbon monoxide (CO) from the piperidinone ring are also anticipated.

Experimental Protocols

To obtain the mass spectra of 1-(2-Furylmethyl)piperidin-4-one, the following protocols for Gas Chromatography-Mass Spectrometry (GC-MS) with EI and Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI are recommended.

GC-MS (EI) Analysis Protocol
  • Sample Preparation:

    • Dissolve 1 mg of 1-(2-Furylmethyl)piperidin-4-one in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Perform serial dilutions to obtain a final concentration of approximately 10 µg/mL.

    • Transfer the solution to a GC vial.

  • Instrumentation and Parameters:

    • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (splitless mode).

    • Oven Program:

      • Initial temperature: 100°C, hold for 1 min.

      • Ramp: 15°C/min to 280°C.

      • Hold at 280°C for 5 min.

    • Mass Spectrometer: Agilent 5977B MSD (or equivalent).

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

LC-MS/MS (ESI) Analysis Protocol
  • Sample Preparation:

    • Dissolve 1 mg of 1-(2-Furylmethyl)piperidin-4-one in 1 mL of methanol or acetonitrile.

    • Perform serial dilutions with the initial mobile phase composition to a final concentration of approximately 1 µg/mL.

    • Transfer the solution to an LC vial.

  • Instrumentation and Parameters:

    • Liquid Chromatograph: Waters ACQUITY UPLC I-Class System (or equivalent).

    • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • 0-1 min: 5% B.

      • 1-5 min: 5% to 95% B.

      • 5-6 min: 95% B.

      • 6-6.1 min: 95% to 5% B.

      • 6.1-8 min: 5% B.

    • Column Temperature: 40°C.

    • Injection Volume: 2 µL.

    • Mass Spectrometer: Waters Xevo TQ-S micro (or equivalent).

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • Desolvation Gas Flow: 800 L/hr.

    • Collision Gas: Argon.

    • Collision Energy: Ramped from 10-40 eV for MS/MS experiments.

Predicted Data and Fragmentation Analysis

The molecular weight of 1-(2-Furylmethyl)piperidin-4-one (C₁₀H₁₃NO₂) is 179.22 g/mol .

EI-MS Predicted Fragmentation Data
m/z Proposed Fragment Ion Structure of Fragment Fragmentation Pathway
179Molecular Ion [M]⁺•C₁₀H₁₃NO₂⁺•Initial ionization
98[M - C₅H₅O]⁺•C₅H₈NO⁺•α-cleavage at the benzylic position
81[C₅H₅O]⁺Furfuryl cationα-cleavage with charge retention on the furfuryl group
150[M - CHO]⁺C₉H₁₂NO⁺Loss of a formyl radical from the piperidinone ring
122[M - C₃H₅O]⁺C₇H₈NO⁺Ring fission of the piperidinone moiety
ESI-MS/MS Predicted Fragmentation Data of [M+H]⁺ (m/z 180)
Precursor Ion (m/z) Product Ion (m/z) Neutral Loss (Da) Proposed Fragment Structure Fragmentation Pathway
18016218[C₁₀H₁₂NO]⁺Loss of water (H₂O)
1809882[C₅H₁₀NO]⁺Loss of furan
1808199[C₅H₅O]⁺Cleavage of the N-CH₂ bond

Visualizing the Fragmentation Pathways

The following diagrams illustrate the proposed fragmentation pathways for 1-(2-Furylmethyl)piperidin-4-one under EI and ESI conditions.

EI_Fragmentation M 1-(2-Furylmethyl)piperidin-4-one M+• (m/z 179) F1 [C₅H₈NO]+• (m/z 98) M->F1 - C₅H₅O• F2 Furfuryl Cation [C₅H₅O]+ (m/z 81) M->F2 α-Cleavage F3 [C₉H₁₂NO]+ (m/z 150) M->F3 - CHO•

Caption: Proposed EI fragmentation of 1-(2-Furylmethyl)piperidin-4-one.

ESI_Fragmentation MH [M+H]+ (m/z 180) F1 [M+H - H₂O]+ (m/z 162) MH->F1 - H₂O F2 [C₅H₁₀NO]+ (m/z 98) MH->F2 - C₅H₄O F3 Furfuryl Cation [C₅H₅O]+ (m/z 81) MH->F3 Cleavage

Caption: Proposed ESI-MS/MS fragmentation of protonated 1-(2-Furylmethyl)piperidin-4-one.

Conclusion

The structural elucidation of novel compounds is a cornerstone of drug discovery and development. The methodologies and predicted fragmentation patterns detailed in this application note provide a comprehensive framework for the mass spectrometric analysis of 1-(2-Furylmethyl)piperidin-4-one. The characteristic fragments arising from α-cleavage and ring fission are expected to provide a definitive identification of this compound. These protocols and fragmentation schemes can be adapted for the analysis of related analogues and potential metabolites, thereby accelerating research in this important class of heterocyclic compounds.

References

  • The mass spectrum of the cations of furan obtained at an electron energy of 100 eV. - ResearchGate. Available at: [Link]

  • Mass spectra of 1-methyl-4-phosphorinanone and 1-methyl-4-piperidone - RSC Publishing. Available at: [Link]

  • ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. Available at: [Link]

  • mass spectra - fragmentation patterns - Chemguide. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]

  • Electron ionization induced fragmentation of fluorinated derivatives of bisphenols - ResearchGate. Available at: [Link]

  • Mass spectrometry of some furanocoumarins - Canadian Science Publishing. Available at: [Link]

  • Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. - ResearchGate. Available at: [Link]

  • A systematic investigation of the fragmentation pattern of two furanoheliangolide C-8 stereoisomers using electrospray ionization mass spectrometry - PubMed. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols: A Guide to Preclinical Efficacy Testing of 1-(2-Furylmethyl)piperidin-4-one in Rodent Models

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the preclinical evaluation of 1-(2-Furylmethyl)piperidin-4-one , a novel compound with therapeutic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preclinical evaluation of 1-(2-Furylmethyl)piperidin-4-one , a novel compound with therapeutic potential. The piperidine scaffold is a crucial component in many pharmaceuticals, and its derivatives are known to possess a wide range of pharmacological activities, including CNS-depressant, anti-inflammatory, and antimicrobial effects.[1][2][3][4] Based on the structural class of 1-(2-Furylmethyl)piperidin-4-one, this guide outlines a strategic approach to assess its efficacy, hypothesizing its potential as a novel antipsychotic agent with cognitive-enhancing properties. We provide detailed, field-proven protocols for three key behavioral assays in rodents: Amphetamine-Induced Hyperlocomotion, Prepulse Inhibition of Startle, and the Novel Object Recognition test. The causality behind experimental choices, self-validating system controls, and data interpretation are explained to ensure scientific rigor and reproducibility.

Introduction to 1-(2-Furylmethyl)piperidin-4-one and Rationale for Model Selection

1-(2-Furylmethyl)piperidin-4-one belongs to the piperidin-4-one class of heterocyclic compounds. The piperidine ring is a prevalent scaffold in numerous approved drugs, valued for its ability to confer favorable physicochemical properties.[1] Derivatives of this core structure have shown diverse biological activities, making them attractive for drug discovery.[2][3] While the specific mechanism of 1-(2-Furylmethyl)piperidin-4-one is under investigation, its structural elements suggest potential interactions with central nervous system (CNS) targets.

For the purpose of this guide, we will proceed with the hypothesis that 1-(2-Furylmethyl)piperidin-4-one functions as an atypical antipsychotic, potentially through modulation of dopaminergic and serotonergic pathways, a common mechanism for this class of drugs. Furthermore, newer generation antipsychotics often aim to improve cognitive deficits associated with neuropsychiatric disorders.[5] Therefore, our testing strategy is designed to evaluate both antipsychotic-like and pro-cognitive effects.

The Logic of Model Selection:

  • Antipsychotic Efficacy (Positive Symptoms): The hyperdopaminergic state, particularly in the mesolimbic pathway, is a core theory for the positive symptoms of schizophrenia.[6] The Amphetamine-Induced Hyperlocomotion model directly tests a compound's ability to counteract the effects of a dopamine-releasing agent, providing strong predictive validity for D2 receptor antagonism.[7]

  • Sensorimotor Gating (Cognitive Filtering): Deficits in sensorimotor gating, the ability to filter out irrelevant sensory information, are a key endophenotype in schizophrenia.[8][9] The Prepulse Inhibition (PPI) of Startle assay measures this process and is highly translatable across species, including humans.[9][10] Disruption of PPI can be induced by dopamine agonists, and its reversal is a hallmark of effective antipsychotics.[5]

  • Cognition and Memory: Cognitive impairment is a debilitating aspect of schizophrenia.[11] The Novel Object Recognition (NOR) test is a low-stress assay that evaluates recognition memory, a domain often impaired in psychiatric disorders.[12][13] It relies on the innate preference of rodents to explore novelty and is sensitive to the cognitive-enhancing effects of potential therapeutics.[12]

Hypothesized Mechanism of Action

This testing paradigm is built on the hypothesis that 1-(2-Furylmethyl)piperidin-4-one attenuates hyperdopaminergic activity and improves cognitive function. The diagram below illustrates the conceptual framework.

Mechanism_of_Action cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron DA_Vesicle Dopamine Vesicles D2R Dopamine D2 Receptor DA_Vesicle->D2R DA Signaling Downstream Signaling (e.g., ↓cAMP) D2R->Signaling Psychosis Psychosis-like Behaviors Signaling->Psychosis Amphetamine Amphetamine Amphetamine->DA_Vesicle Induces DA Release Compound 1-(2-Furylmethyl)piperidin-4-one Compound->D2R Antagonizes

Caption: Hypothesized mechanism of 1-(2-Furylmethyl)piperidin-4-one.

Overall Experimental Workflow

A systematic and rigorous workflow is essential for obtaining reliable data. The process begins with careful planning and animal acclimatization and concludes with statistical analysis and interpretation.

Experimental_Workflow Acclimatization 1. Animal Acclimatization (7 days) Habituation 2. Habituation to Handling & Test Environment Acclimatization->Habituation Grouping 3. Randomization & Grouping (Vehicle, Compound, Positive Control) Habituation->Grouping Dosing 4. Compound Administration (Define Route & Pre-treatment Time) Grouping->Dosing Testing 5. Behavioral Testing Battery (e.g., AIH, PPI, NOR) Dosing->Testing Analysis 6. Data Collection & Statistical Analysis Testing->Analysis Interpretation 7. Interpretation of Results & Conclusion Analysis->Interpretation

Caption: High-level overview of the preclinical testing workflow.

Protocol 1: Amphetamine-Induced Hyperlocomotion (AIH)

Objective: To assess the ability of 1-(2-Furylmethyl)piperidin-4-one to attenuate psychostimulant-induced hyperlocomotion, a primary screen for antipsychotic activity.[7]

Principle: D-amphetamine induces a hyperdopaminergic state, leading to a significant increase in locomotor activity in rodents.[6] A test compound with dopamine receptor blocking properties will reduce this hyperactivity. This model is highly valued for screening potential antipsychotics.[7]

Materials and Reagents:

Material/Reagent Specifications
Animals Male C57BL/6J mice (8-10 weeks old)
Test Compound 1-(2-Furylmethyl)piperidin-4-one
Vehicle e.g., 0.9% Saline with 5% DMSO, 5% Tween® 80
Positive Control Haloperidol (e.g., 0.5 mg/kg)
Psychostimulant D-amphetamine sulfate (e.g., 2.5 mg/kg)[14]

| Apparatus | Open field arenas (e.g., 40x40 cm) with automated tracking |

Step-by-Step Methodology:

  • Acclimatization: House mice in groups under a 12:12h light/dark cycle with ad libitum access to food and water for at least 7 days.

  • Habituation: Handle mice daily for 2-3 minutes for 3 days prior to testing. On the test day, allow mice to habituate to the testing room for at least 60 minutes.[15]

  • Baseline Activity: Place each mouse individually into the center of an open field arena and record locomotor activity (total distance traveled) for 30 minutes to establish a baseline.[16]

  • Dosing:

    • Administer the test compound, vehicle, or positive control (e.g., via intraperitoneal injection, i.p.). The volume should be consistent, e.g., 10 mL/kg.[15]

    • Return mice to their home cages for the pre-treatment period (e.g., 30-60 minutes, determined by compound pharmacokinetics).

  • Amphetamine Challenge: Administer D-amphetamine (i.p.) to all groups.

  • Test Phase: Immediately after the amphetamine injection, return the mice to the same open field arenas and record locomotor activity for 60-90 minutes.[15][16]

  • Data Collection: Quantify the total distance traveled in 5-minute bins.

Data Analysis and Expected Results:

  • Validation: The Vehicle + Amphetamine group should show a significant increase in locomotion compared to the Vehicle + Saline group (if included). The Positive Control + Amphetamine group should show a significant reduction in locomotion compared to the Vehicle + Amphetamine group.

  • Efficacy: A dose-dependent reduction in total distance traveled in the compound-treated groups compared to the Vehicle + Amphetamine group indicates antipsychotic-like efficacy.

Protocol 2: Prepulse Inhibition (PPI) of Startle

Objective: To determine if 1-(2-Furylmethyl)piperidin-4-one can reverse deficits in sensorimotor gating.

Principle: A weak auditory stimulus (prepulse) presented shortly before a startlingly loud stimulus (pulse) will inhibit the startle reflex in a normal subject.[10] This inhibition is impaired in schizophrenia patients and in rodent models of the disorder.[8] The test measures the extent to which the prepulse suppresses the startle response.

Materials and Reagents:

Material/Reagent Specifications
Animals Male Sprague-Dawley rats (250-300g)
Test Compound 1-(2-Furylmethyl)piperidin-4-one
Vehicle As defined in Protocol 1
Positive Control Risperidone (e.g., 1 mg/kg)
Gating Disruptor Apomorphine (e.g., 0.5 mg/kg) or Dizocilpine (MK-801)

| Apparatus | Startle response chambers with high-frequency speakers and sensors |

Step-by-Step Methodology:

  • Acclimatization & Habituation: As described in Protocol 1.

  • Dosing: Administer the test compound, vehicle, or positive control. After the appropriate pre-treatment time, administer the gating disruptor (e.g., Apomorphine).

  • Test Session:

    • Place the rat in the startle chamber and allow a 5-minute acclimation period with background noise (e.g., 65 dB).[10]

    • The session consists of multiple trial types presented in a pseudorandom order:

      • Pulse-alone trials: A 120 dB burst of white noise for 40 ms.

      • Prepulse + Pulse trials: A prepulse (e.g., 73 dB, 77 dB, or 81 dB for 20 ms) is presented 100 ms before the 120 dB pulse.

      • No-stimulus trials: Background noise only, to measure baseline movement.

    • The inter-trial interval should be variable (e.g., 10-20 seconds).

  • Data Collection: The startle response (whole-body flinch) is measured by the sensor for each trial.

Data Analysis and Expected Results:

  • PPI is calculated as a percentage: %PPI = 100 - [(Startle on Prepulse+Pulse Trial / Startle on Pulse-Alone Trial) x 100][17]

  • Validation: The Vehicle + Disruptor group should show significantly lower %PPI compared to the Vehicle + Saline group. The Positive Control + Disruptor group should show a significant restoration of %PPI.

  • Efficacy: A significant increase in %PPI in the compound-treated groups compared to the Vehicle + Disruptor group indicates the potential to restore sensorimotor gating.

Protocol 3: Novel Object Recognition (NOR)

Objective: To evaluate the effect of 1-(2-Furylmethyl)piperidin-4-one on recognition memory.

Principle: This test leverages the innate tendency of rodents to spend more time exploring a novel object than a familiar one.[12][13] It is a measure of non-spatial memory that is dependent on cortical and hippocampal function.

Materials and Reagents:

Material/Reagent Specifications
Animals Male C57BL/6J mice (8-10 weeks old)
Test Compound 1-(2-Furylmethyl)piperidin-4-one
Vehicle As defined in Protocol 1

| Apparatus | Open field arena (as in Protocol 1), two sets of identical objects (e.g., small glass bottles, metal cubes), and one set of novel objects. |

Step-by-Step Methodology:

The test is typically conducted over 2-3 days.[12][18]

  • Habituation (Day 1): Place each mouse in the empty open field arena for 10 minutes to acclimate to the environment.[18]

  • Training/Familiarization (Day 2):

    • Administer the test compound or vehicle according to the pre-treatment schedule.

    • Place two identical objects (A1 and A2) in opposite corners of the arena.

    • Place the mouse in the arena, facing the wall away from the objects, and allow it to explore for 10 minutes.[13]

    • Record the time spent actively exploring each object (sniffing or touching with nose/paws).

  • Test (Day 2, after retention interval):

    • After a retention interval (e.g., 1-4 hours), return the mouse to the arena where one of the familiar objects has been replaced with a novel object (A and B).[18]

    • Allow the mouse to explore for 5-10 minutes and record the time spent exploring the familiar (A) and novel (B) objects.

    • Thoroughly clean the arena and objects with 70% ethanol between trials to eliminate olfactory cues.

NOR_Timeline cluster_0 Day 1 cluster_1 Day 2 Habituation Habituation Phase (10 min, empty arena) Dosing Dosing (Compound/Vehicle) Training Training Phase (10 min, two identical objects) Dosing->Training Retention Retention Interval (e.g., 4 hours) Training->Retention Test Test Phase (5 min, one familiar, one novel) Retention->Test

Caption: Experimental timeline for the Novel Object Recognition test.

Data Analysis and Expected Results:

  • Calculate a Discrimination Index (DI): DI = (Time with Novel - Time with Familiar) / (Total Exploration Time)

  • Validation: During training, mice should show no preference for either identical object. During testing, the vehicle-treated group should have a DI significantly greater than zero, indicating they remember the familiar object.

  • Efficacy: If testing in a memory-impairment model (e.g., after an MK-801 challenge), an effective compound would result in a DI significantly higher than the vehicle-impaired group, restoring it towards that of healthy controls.

Ethical Considerations

All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Protocols should be approved by an Institutional Animal Care and Use Committee (IACUC). Researchers must adhere to the principles of the 3Rs (Replacement, Reduction, and Refinement). Reporting of study design and results should follow the ARRIVE guidelines to ensure transparency and reproducibility.[19][20][21][22][23]

References

  • Jones, C. A., Watson, D. J., & Fone, K. C. (2011). Neurodevelopmental animal models of schizophrenia: role in novel drug discovery and development. British Journal of Pharmacology, 164(4), 1195–1210. Available from: [Link]

  • Takahashi, H., et al. (2011). Prepulse Inhibition of Startle Response: Recent Advances in Human Studies of Psychiatric Disease. Clinical Psychopharmacology and Neuroscience, 9(1), 1–7. Available from: [Link]

  • Ospanova, E. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6245. Available from: [Link]

  • Geyer, M. A., & Moghaddam, B. (2002). Animal Models Relevant to Schizophrenia Disorders. Neuropsychopharmacology, 26(2), 137-157. Available from: [Link]

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). Available from: [Link]

  • Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583. Available from: [Link]

  • O'Tuathaigh, C. M., et al. (2017). An Overview of Animal Models Related to Schizophrenia. Current topics in behavioral neurosciences, 31, 247–263. Available from: [Link]

  • Chen, R., et al. (2015). Amphetamine-induced locomotion in a hyperdopaminergic ADHD mouse model depends on genetic background. Neuropharmacology, 97, 14-20. Available from: [Link]

  • Mouse Metabolic Phenotyping Centers. (2024). Novel Object Recognition test. Available from: [Link]

  • Creative Biolabs. (n.d.). Rodent Amphetamine Model of Schizophrenia. Retrieved from [Link]

  • NC3Rs. (n.d.). The ARRIVE guidelines 2.0. Retrieved from [Link]

  • Lueptow, L. M. (2017). Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. Journal of Visualized Experiments, (126), 55718. Available from: [Link]

  • Powell, S. B., & Geyer, M. A. (2007). Prepulse Inhibition and Genetic Mouse Models of Schizophrenia. Current topics in behavioral neurosciences, 2, 319–346. Available from: [Link]

  • Wikipedia. (n.d.). Animal model of schizophrenia. Retrieved from [Link]

  • NC3Rs. (n.d.). ARRIVE: Animal Research Reporting In Vivo Experiments. Retrieved from [Link]

  • Zweifel, L. S., et al. (2008). Increased amphetamine-induced hyperactivity and reward in mice overexpressing the dopamine transporter. Proceedings of the National Academy of Sciences, 105(11), 4409–4414. Available from: [Link]

  • Gomes, C., et al. (2023). Using animal models for the studies of schizophrenia and depression: The value of translational models for treatment and prevention. Frontiers in Behavioral Neuroscience, 17, 1184915. Available from: [Link]

  • Sahu, S. K., et al. (2013). Piperidin-4-one: The Potential Pharmacophore. Mini-Reviews in Medicinal Chemistry, 13(4), 565-83. Available from: [Link]

  • Iman, M., et al. (2024). Locomotion changes in methamphetamine and amphetamine withdrawal: a systematic review. Frontiers in Behavioral Neuroscience, 18, 1378129. Available from: [Link]

  • Wikipedia. (n.d.). Prepulse inhibition. Retrieved from [Link]

  • du Sert, N. P., et al. (2020). The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research. PLoS biology, 18(7), e3000411. Available from: [Link]

  • b-neuro. (n.d.). Amphetamine induced hyperlocomotion. Retrieved from [Link]

  • Lopes-Júnior, L. C., et al. (2021). Prepulse Inhibition of the Auditory Startle Reflex Assessment as a Hallmark of Brainstem Sensorimotor Gating Mechanisms. Brain Sciences, 11(11), 1406. Available from: [Link]

  • JoVE. (2022, October 3). Novel Object Recognition Test: Investigation Of Learning & Memory In Mice l Protocol Preview [Video]. YouTube. [Link]

  • EQUATOR Network. (n.d.). The ARRIVE Guidelines 2.0: updated guidelines for reporting animal research. Retrieved from [Link]

  • Kilkenny, C., et al. (2010). Animal research: Reporting in vivo experiments: The ARRIVE Guidelines. British Journal of Pharmacology, 160(7), 1577-1579. Available from: [Link]

  • Aligning Science Across Parkinson's. (n.d.). Novel Object Recognition Test for mice. Retrieved from [Link]

  • Antunes, M., & Biala, G. (2012). The novel object recognition memory: neurobiology, test procedure, and its modifications. Cognitive processing, 13(2), 93–110. Available from: [Link]

  • Slideshare. (n.d.). Preclinical Screening of Antipsychotic Agents. Retrieved from [Link]

Sources

Application

Application Note: High-Throughput Screening of 1-(2-Furylmethyl)piperidin-4-one Libraries

Executive Summary The 1-(2-Furylmethyl)piperidin-4-one scaffold represents a "privileged structure" in medicinal chemistry, offering a rigid heterocyclic core amenable to rapid diversification via Mannich condensations,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-(2-Furylmethyl)piperidin-4-one scaffold represents a "privileged structure" in medicinal chemistry, offering a rigid heterocyclic core amenable to rapid diversification via Mannich condensations, reductive aminations, and multicomponent reactions. While this scaffold has yielded potent hits for anticancer (cytotoxicity) , antimicrobial , and neurodegenerative targets, its chemical reactivity presents unique challenges in High-Throughput Screening (HTS).

This guide details a robust protocol for screening libraries derived from this core. It moves beyond generic HTS workflows to address the specific physicochemical properties of the furan-piperidinone system, specifically managing solubility , oxidative stability , and false-positive triage related to Michael acceptor reactivity.

Library Architecture & Chemical Context

Before initiating the screen, it is critical to understand the chemical space. The 1-(2-Furylmethyl)piperidin-4-one core (CAS 144398-38-1) is typically functionalized at three vectors to create libraries:

  • C-4 Ketone: Reductive amination or Grignard addition (creates spiro-centers).

  • C-3/C-5 Positions: Claisen-Schmidt condensation (creates

    
    -unsaturated ketones).
    
  • Furan Ring: Friedel-Crafts or Diels-Alder modifications (less common in HTS libraries due to stability).

Expert Insight: The most common libraries are 3,5-bis(arylidene) derivatives. These are potent Michael acceptors . While biologically active, they are prone to forming covalent bonds with nucleophilic cysteine residues in assay proteins, leading to high false-positive rates (PAINS). This protocol includes a specific triage step for this mechanism.

Protocol Phase I: Compound Management

Objective: Ensure library integrity and maximize solubility of lipophilic furan derivatives.

Solubilization Parameters

The furan ring increases lipophilicity (cLogP ~1.5 for the core, rising to >4.0 for derivatives).

  • Solvent: 100% DMSO (anhydrous).

  • Concentration: 10 mM stock.

  • Storage: -20°C under Argon/Nitrogen atmosphere.

    • Why? The furan ring is susceptible to oxidative ring opening (forming dicarbonyls) upon prolonged exposure to air/light, which can react nonspecifically in assays.

Acoustic Dispensing (Reformatting)

Avoid tip-based transfer for the primary screen to eliminate carryover of "sticky" lipophilic compounds.

  • Instrument: Acoustic Liquid Handler (e.g., Echo 550/650).

  • Destination: 384-well or 1536-well assay plates (black, clear-bottom).

  • Volume: 20–50 nL (aiming for 10 µM final assay concentration).

  • Control Wells:

    • Min Signal: DMSO only (0% inhibition).

    • Max Signal: Reference inhibitor (e.g., Curcumin for cytotoxicity assays, or a known inhibitor for specific enzymatic targets).

Protocol Phase II: The Screening Campaign

Scenario: A Multiplexed Cell Viability & Target Engagement Screen (Representative). This protocol uses a dual-readout strategy to distinguish true pharmacological hits from non-specific cytotoxic compounds—a common issue with piperidinone alkylators.

Assay Reagents
  • Cell Line: A549 or HeLa (Standard cancer models).

  • Primary Readout (Target): Fluorogenic substrate (e.g., for Proteasome or Caspase activity).

  • Secondary Readout (Viability): CellTiter-Glo® (ATP quantitation) or Resazurin.

Step-by-Step Workflow
  • Plate Seeding: Dispense 5 µL of cell suspension (2,000 cells/well) into pre-spotted compound plates (from Phase I).

  • Incubation: Centrifuge at 1000 rpm for 1 min. Incubate for 24–48 hours at 37°C, 5% CO2.

    • Note: Furan derivatives can be metabolically activated by P450s. If using hepatocytes, reduce incubation time to <24h to separate parent activity from metabolite toxicity.

  • Primary Detection: Add 2 µL of fluorogenic substrate. Incubate 1 hour. Read Fluorescence (

    
    ).
    
  • Secondary Detection: Add 3 µL of ATP detection reagent (lytic). Incubate 10 min. Read Luminescence.

Protocol Phase III: Data Analysis & Triage

Objective: Filter out "Frequent Hitters" and covalent modifiers.

Quantitative Metrics

Calculate the Z-factor for each plate to validate assay window:



  • Pass Criteria:

    
    .
    
  • Hit Cutoff: Compounds > 3 standard deviations from the negative control mean.

The "Furan-Piperidinone" Exclusion Filter

This is the most critical step for this specific library.

  • Structural Alert Check: Does the hit contain an

    
    -unsaturated ketone (enone)?
    
    • If YES: Perform a Thiol Reactivity Counter-Screen . Incubate compound with excess GSH (Glutathione) before adding to the assay. If activity is abolished, the compound is likely a non-specific alkylator.

  • Redox Cycling Check: Furan derivatives can generate

    
    .
    
    • Test: Add Catalase to the assay buffer. If potency drops, the activity is artifactual (mediated by peroxide).

Visualization of Workflows

Figure 1: HTS Workflow for Piperidin-4-one Libraries

This diagram illustrates the critical path from library storage to hit validation, highlighting the specific checkpoints for this chemical class.

HTS_Workflow Library 1-(2-Furylmethyl) piperidin-4-one Library (DMSO Stock) QC QC: Solubility & Oxidation Check Library->QC LC-MS Dispense Acoustic Dispensing (20-50 nL) QC->Dispense Pass Assay Multiplex Assay (Target + Viability) Dispense->Assay Cells/Enzyme Analysis Data Analysis (Z-Factor & Hit Calling) Assay->Analysis Readout Triage Hit Triage (PAINS/Redox) Analysis->Triage Hits > 3SD Triage->Library False Positives (Discard) Validation Hit Validation (Dose Response) Triage->Validation Specific Hits

Caption: End-to-end screening workflow emphasizing Quality Control (QC) of the furan core and rigorous triage of false positives.

Figure 2: False Positive Triage Logic

A decision tree for handling hits derived from piperidin-4-one scaffolds, specifically addressing the reactivity of enone and furan moieties.

Triage_Logic Hit Primary Hit Identified StructCheck Contains α,β-Unsaturated Ketone? Hit->StructCheck ThiolAssay Thiol Reactivity Assay (+GSH) StructCheck->ThiolAssay Yes RedoxAssay Redox Cycling Assay (+Catalase) StructCheck->RedoxAssay No ThiolAssay->RedoxAssay Activity Retained Result1 Non-Specific Alkylator (Discard) ThiolAssay->Result1 Activity Lost Result2 Redox Artifact (Discard) RedoxAssay->Result2 Activity Lost Valid Validated Lead (Proceed to SAR) RedoxAssay->Valid Activity Retained

Caption: Triage logic to eliminate PAINS (Pan-Assay Interference Compounds) common in piperidinone libraries.

References

  • Das, S., et al. (2023). "Synthesis of Piperidin-4-one Derivatives via α-Imino Rhodium Carbene-Initiated 1,2-Aryl/Alkyl Migration and Annulation." National Institutes of Health (NIH). Link

  • Sahu, S. K., et al. (2013). "Piperidin-4-one: the potential pharmacophore."[1][2] Mini Reviews in Medicinal Chemistry. Link

  • Jerin, R., et al. (2026).[3][4] "Recent advances in piperidones as privileged scaffolds for drug discovery and development."[3][5] Medicinal Chemistry Research. Link

  • Suresh, T., et al. (2024).[3] "An Efficient Synthesis of Novel Aminothiazolylacetamido-Substituted 3,5-Bis(arylidene)-4-piperidone Derivatives and Their Cytotoxicity Studies." ACS Omega.[3] Link

  • Thermo Fisher Scientific. "High-Throughput Screening (HTS) for Drug Discovery." Application Guide. Link

  • PubChem. "2-(1-(Furan-2-ylmethyl)piperidin-4-yl)acetic acid (Compound Summary)." National Library of Medicine. Link

Sources

Method

Protocol for assessing the antimicrobial activity of 1-(2-Furylmethyl)piperidin-4-one

Executive Summary & Scientific Rationale This application note details the protocol for evaluating the antimicrobial efficacy of 1-(2-Furylmethyl)piperidin-4-one (CAS: 1636-74-4). This compound represents a structural hy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This application note details the protocol for evaluating the antimicrobial efficacy of 1-(2-Furylmethyl)piperidin-4-one (CAS: 1636-74-4). This compound represents a structural hybrid of a piperidone ring and a furan moiety.

Scientific Context: Piperidin-4-one derivatives are established pharmacophores in medicinal chemistry, often serving as precursors to bioactive Mannich bases. The incorporation of a furan ring (via the furylmethyl group) is a strategic modification intended to enhance lipophilicity and binding affinity to microbial targets. Literature suggests that piperidone derivatives frequently exhibit higher efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) compared to Gram-negative species, likely due to cell wall permeability differences [1, 2].

Scope of Protocol: This guide covers:

  • Stock solution preparation (Solubility Management).[1]

  • Minimum Inhibitory Concentration (MIC) via Broth Microdilution (CLSI M07-A10 compliant).

  • Minimum Bactericidal Concentration (MBC).[2]

  • Time-Kill Kinetics for pharmacodynamic profiling.

Materials & Reagents

Chemical Agents[1][3][4][5][6][7]
  • Test Compound: 1-(2-Furylmethyl)piperidin-4-one (>95% purity).

  • Solvent: Dimethyl sulfoxide (DMSO), molecular biology grade.

    • Note: Ethanol is a secondary alternative, but DMSO is preferred for piperidone stability.

  • Positive Controls:

    • Ciprofloxacin (Antibacterial standard).

    • Fluconazole (Antifungal standard).

  • Resazurin (Alamar Blue): For colorimetric viability confirmation (optional but recommended).

Biological Materials[1][2][3][4][5][8][9][10][11]
  • Müller-Hinton Broth (MHB): Cation-adjusted (CAMHB) for bacterial assays.

  • RPMI 1640: Buffered with MOPS for fungal assays.

  • Standard Strains:

    • S. aureus ATCC 29213 (Gram-positive).

    • E. coli ATCC 25922 (Gram-negative).

    • P. aeruginosa ATCC 27853 (Gram-negative).

    • C. albicans ATCC 90028 (Yeast).

Experimental Workflow Visualization

The following diagram outlines the logical flow from stock preparation to data analysis, ensuring all controls are in place.

AntimicrobialProtocol Start Compound: 1-(2-Furylmethyl)piperidin-4-one Stock Stock Preparation (10 mg/mL in 100% DMSO) Start->Stock Dilution Serial Dilution (2-fold in MHB/RPMI) Stock->Dilution Dilute to 2x final conc Plate 96-Well Plate Setup (Test + Controls) Dilution->Plate Add 50µL compound Inoculum Inoculum Prep (0.5 McFarland Standard) Inoculum->Plate Add 50µL bacteria Incubate Incubation (16-24h @ 35°C) Plate->Incubate Readout MIC Determination (Visual/OD600) Incubate->Readout Subculture Subculture to Agar (MBC Determination) Readout->Subculture Plating from clear wells

Figure 1: Step-by-step workflow for MIC and MBC determination using broth microdilution.

Detailed Protocol

Phase 1: Stock Solution Preparation

Critical Control Point: The piperidone derivative is lipophilic. Improper solubilization will lead to microprecipitation in the aqueous broth, causing false negatives.

  • Weighing: Accurately weigh 10 mg of 1-(2-Furylmethyl)piperidin-4-one.

  • Solubilization: Dissolve in 1 mL of 100% DMSO to create a 10,000 µg/mL (10 mg/mL) master stock.

    • Vortex for 30 seconds to ensure complete dissolution.

  • Sterilization: Do not autoclave. If sterility is a concern, filter through a 0.22 µm PTFE syringe filter (nylon filters may bind the compound).

Phase 2: Inoculum Preparation
  • Culture: Grow bacteria on nutrient agar overnight.

  • Suspension: Pick 3-5 colonies and suspend in sterile saline (0.85% NaCl).

  • Standardization: Adjust turbidity to match a 0.5 McFarland Standard (approx.

    
     CFU/mL).
    
  • Dilution: Dilute this suspension 1:100 in CAMHB to achieve a starting inoculum of

    
     CFU/mL.
    
Phase 3: MIC Assay (Broth Microdilution)

Reference: CLSI M07-A10 Standard [3]

  • Plate Layout: Use a sterile 96-well round-bottom microtiter plate.

  • Compound Addition:

    • Add 100 µL of CAMHB to columns 2-12.

    • Add 200 µL of the diluted compound (e.g., 512 µg/mL in broth) to column 1.

    • Perform a 2-fold serial dilution from column 1 to column 10, transferring 100 µL each time. Discard 100 µL from column 10.

    • Result: Concentration range typically 256 µg/mL to 0.5 µg/mL.

  • Controls (Columns 11 & 12):

    • Growth Control: Broth + Inoculum + DMSO (max 1% final conc).

    • Sterility Control: Broth only.

  • Inoculation: Add 100 µL of the standardized inoculum (Phase 2, Step 4) to wells in columns 1-11.

    • Final Volume: 200 µL per well.

    • Final Inoculum:

      
       CFU/mL.
      
  • Incubation: Seal with parafilm to prevent evaporation. Incubate at 35 ± 2°C for 16-20 hours (24-48h for fungi).

Phase 4: Readout & MBC Determination
  • MIC Reading: The MIC is the lowest concentration showing no visible growth (no turbidity).

    • Optional: Add 20 µL Resazurin (0.01%) and incubate for 1 hour. Blue = Inhibition; Pink = Growth.

  • MBC Determination:

    • Pipette 10 µL from the MIC well and the two wells above the MIC (supraminimal concentrations).

    • Spot onto Müller-Hinton Agar plates.

    • Incubate for 24 hours at 35°C.

    • MBC Definition: The lowest concentration that kills

      
       of the initial inoculum (fewer than 5 colonies on the plate).
      

Data Presentation & Analysis

Report results using the following table structure to ensure comparability.

Organism TypeStrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Gram (+) S. aureus ATCC 29213[Data][Data]< 4Bactericidal
Gram (-) E. coli ATCC 25922[Data][Data]> 4Bacteriostatic
Fungi C. albicans ATCC 90028[Data][Data]N/AFungistatic
  • Bactericidal: MBC/MIC ratio

    
    .
    
  • Bacteriostatic: MBC/MIC ratio

    
    .
    

Advanced Characterization: Time-Kill Kinetics

If the MIC is promising (< 64 µg/mL), perform a time-kill assay to determine the rate of killing.

  • Setup: Prepare 10 mL of broth containing the compound at 1x MIC and 2x MIC . Include a growth control (no compound).

  • Inoculation: Add bacteria to a final concentration of

    
     CFU/mL.
    
  • Sampling: Remove 100 µL aliquots at T=0, 2, 4, 8, and 24 hours.

  • Quantification: Serially dilute aliquots in saline and plate on agar. Count colonies after incubation.

  • Plotting: Plot

    
     vs. Time (Hours).
    
    • Significant Activity:

      
       reduction (99.9% kill) compared to the initial inoculum.
      

Troubleshooting & Self-Validation

  • Issue: Precipitation in wells.

    • Cause: Compound concentration too high for aqueous solubility.

    • Fix: Reduce the starting concentration range. Ensure DMSO in the final well does not exceed 1% (v/v), as high DMSO is toxic to bacteria and confounds results.

  • Issue: Growth in Sterility Control.

    • Cause: Contaminated media or technique.

    • Fix: Discard assay. Filter sterilize all stock solutions.

  • Issue: Skipped Wells (Growth at high conc, no growth at low).

    • Cause: Pipetting error or "Eagle effect" (paradoxical growth).

    • Fix: Repeat the assay in triplicate.

References

  • Perumal, P., et al. (2014). "Characterization and Antimicrobial Activity of Piperidine-4-one Derivative." Inventi Rapid: Med Chem. Link

  • Baliah, V., et al. (2021).[3] "Synthesis and crystallization procedure of piperidin-4-one and its derivatives." Chemical Review and Letters. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[4] "M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standard.[2][5][6] Link

  • Swebocki, T., et al. (2023). "Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution." Protocols.io.[2] Link

Sources

Application

Application Note and Protocol for the Large-Scale Synthesis of 1-(2-Furylmethyl)piperidin-4-one for Preclinical Studies

Introduction The piperidine ring is a fundamental scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceutically active compounds.[1][2] Specifically, 1-substituted piperidin-4-one derivativ...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The piperidine ring is a fundamental scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceutically active compounds.[1][2] Specifically, 1-substituted piperidin-4-one derivatives are crucial intermediates in the synthesis of a wide range of therapeutic agents. This application note provides a detailed, scalable, and validated protocol for the synthesis of 1-(2-Furylmethyl)piperidin-4-one, a key building block for preclinical drug development. The synthesis is achieved through a robust and efficient reductive amination reaction between piperidin-4-one and 2-furaldehyde.

Reductive amination is a cornerstone of C-N bond formation in the pharmaceutical industry due to its operational simplicity and broad applicability.[3] This protocol utilizes sodium triacetoxyborohydride as the reducing agent, a mild and selective reagent that is well-suited for large-scale synthesis due to its ease of handling and high yields.[4][5] The described methodology is designed to be a self-validating system, with in-process controls and analytical validation steps to ensure the production of high-purity material suitable for preclinical evaluation.

Synthetic Strategy and Mechanism

The synthesis of 1-(2-Furylmethyl)piperidin-4-one is accomplished via a one-pot reductive amination. The reaction proceeds through the initial formation of an iminium ion intermediate from the condensation of piperidin-4-one and 2-furaldehyde. This intermediate is then selectively reduced in situ by sodium triacetoxyborohydride to yield the desired tertiary amine.

Reductive Amination Mechanism cluster_0 Iminium Ion Formation cluster_1 Reduction Piperidin-4-one Piperidin-4-one Iminium_Ion Iminium Ion Intermediate Piperidin-4-one->Iminium_Ion + 2-Furaldehyde - H₂O 2-Furaldehyde 2-Furaldehyde 2-Furaldehyde->Iminium_Ion Product 1-(2-Furylmethyl)piperidin-4-one Iminium_Ion->Product Reduction NaBH(OAc)3 Sodium Triacetoxyborohydride (NaBH(OAc)₃) NaBH(OAc)3->Product

Caption: Mechanism of Reductive Amination.

Large-Scale Synthesis Protocol

This protocol is designed for a target scale of approximately 100 grams of 1-(2-Furylmethyl)piperidin-4-one. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.[6]

Materials and Equipment
MaterialGradeSupplierQuantity
Piperidin-4-one hydrochloride≥98%Commercial Source76.75 g (0.5 mol)
2-Furaldehyde≥99%Commercial Source48.04 g (0.5 mol)
Sodium triacetoxyborohydride≥97%Commercial Source127.16 g (0.6 mol)
Dichloromethane (DCM)AnhydrousCommercial Source1.5 L
Sodium bicarbonate (NaHCO₃)ReagentCommercial SourceSaturated aqueous solution
BrineReagentCommercial SourceSaturated aqueous solution
Anhydrous sodium sulfate (Na₂SO₄)ReagentCommercial SourceAs needed
Ethyl acetateHPLC GradeCommercial SourceFor chromatography
HexanesHPLC GradeCommercial SourceFor chromatography
Triethylamine≥99%Commercial SourceFor chromatography
  • 5 L three-necked round-bottom flask

  • Mechanical stirrer

  • Addition funnel

  • Thermometer

  • Nitrogen inlet

  • Condenser

  • Heating mantle

  • Rotary evaporator

  • Large separatory funnel

  • Chromatography column and accessories

  • Standard laboratory glassware

Experimental Procedure

G start Start: Prepare Reaction Setup step1 Dissolve piperidin-4-one HCl and 2-furaldehyde in DCM start->step1 step2 Cool to 0°C step1->step2 step3 Slowly add NaBH(OAc)₃ step2->step3 step4 Warm to room temperature and stir for 12-16 hours step3->step4 step5 Monitor reaction by TLC/LC-MS step4->step5 step6 Quench with saturated NaHCO₃ solution step5->step6 Reaction Complete step7 Extract with DCM step6->step7 step8 Wash with brine and dry over Na₂SO₄ step7->step8 step9 Concentrate in vacuo step8->step9 step10 Purify by column chromatography step9->step10 step11 Characterize the final product (NMR, MS, HPLC) step10->step11 end_node End: Pure 1-(2-Furylmethyl)piperidin-4-one step11->end_node

Caption: Experimental Workflow for Synthesis.

Step 1: Reaction Setup and Reagent Addition

  • Set up the 5 L three-necked round-bottom flask with a mechanical stirrer, thermometer, addition funnel, and nitrogen inlet.

  • Charge the flask with piperidin-4-one hydrochloride (76.75 g, 0.5 mol) and dichloromethane (1 L).

  • Stir the suspension and add 2-furaldehyde (48.04 g, 0.5 mol).

  • Cool the mixture to 0-5 °C using an ice bath.

  • In a separate beaker, carefully weigh sodium triacetoxyborohydride (127.16 g, 0.6 mol). Caution: Sodium triacetoxyborohydride is a flammable solid and reacts with water to release flammable gases. Handle in a dry, inert atmosphere.[6]

  • Slowly add the sodium triacetoxyborohydride to the reaction mixture in portions over 1-2 hours, maintaining the internal temperature below 10 °C.

Step 2: Reaction and Monitoring

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction mixture for 12-16 hours at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

Step 3: Work-up and Extraction

  • Carefully quench the reaction by slowly adding 500 mL of saturated aqueous sodium bicarbonate solution. Caution: Gas evolution (hydrogen) will occur. Ensure adequate ventilation.

  • Stir the biphasic mixture vigorously for 30 minutes.

  • Transfer the mixture to a large separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 250 mL).

  • Combine the organic layers and wash with brine (500 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or semi-solid.

Step 4: Purification

  • Purify the crude product by column chromatography on silica gel.[7]

  • Column preparation: Use a suitable size column packed with silica gel in a hexane/ethyl acetate solvent system.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate), containing 0.5% triethylamine to prevent product tailing on the acidic silica gel.

  • Collect fractions and analyze by TLC.

  • Combine the pure fractions and concentrate under reduced pressure to yield 1-(2-Furylmethyl)piperidin-4-one as a pale yellow oil. For some piperidin-4-one derivatives, recrystallization from a suitable solvent system such as ethanol/water or ethyl acetate/hexanes can be an effective final purification step.[1][7]

Analytical Characterization and Quality Control

To ensure the identity and purity of the synthesized 1-(2-Furylmethyl)piperidin-4-one for preclinical studies, a comprehensive analytical characterization is essential.

Physicochemical Properties
PropertyExpected Value
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
Appearance Pale yellow oil
Boiling Point Not readily available, likely >250 °C
Solubility Soluble in dichloromethane, ethyl acetate, methanol
Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum should be consistent with the structure of 1-(2-Furylmethyl)piperidin-4-one. Expected signals include those for the furan ring protons, the methylene bridge protons, and the piperidine ring protons. The integration of these signals should correspond to the number of protons in each environment.[8][9][10][11]

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will confirm the carbon framework of the molecule. Key signals to identify include the carbonyl carbon of the piperidone, the carbons of the furan ring, the methylene bridge carbon, and the carbons of the piperidine ring.[8][9][10][11]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 180.1.

Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): Purity should be determined by reverse-phase HPLC with UV detection. A suitable method would involve a C18 column with a gradient elution of acetonitrile and water containing 0.1% trifluoroacetic acid. The purity should be ≥98% for use in preclinical studies.[12][13][14][15]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used to assess purity and identify any volatile impurities.[12]

Process Safety and Troubleshooting

Safety Precautions:

  • Sodium Triacetoxyborohydride: This reagent is flammable and reacts with moisture to produce flammable hydrogen gas. It should be handled in a dry, inert atmosphere. Avoid contact with water and strong acids. Wear appropriate PPE, including gloves, safety glasses, and a lab coat.[6]

  • Dichloromethane: DCM is a volatile and potentially carcinogenic solvent. All operations should be performed in a well-ventilated fume hood.

  • 2-Furaldehyde: This compound is a skin and eye irritant. Handle with care and avoid inhalation of vapors.

  • Quenching: The quenching of the reaction with sodium bicarbonate is exothermic and releases hydrogen gas. Perform this step slowly and with caution in a fume hood.

Troubleshooting:

IssuePotential CauseSuggested Solution
Incomplete Reaction Insufficient reducing agent, low reaction temperature, or short reaction time.Add additional sodium triacetoxyborohydride. Ensure the reaction is stirred at room temperature for an adequate duration.
Low Yield Inefficient work-up, product loss during chromatography.Optimize extraction and chromatography conditions. Ensure complete extraction from the aqueous layer.
Product Tailing on Column Interaction of the basic piperidine nitrogen with acidic silica gel.Add a small amount of triethylamine (0.5-1%) to the chromatography eluent.
Impure Product Incomplete reaction, side reactions, or inefficient purification.Re-purify by column chromatography or consider recrystallization. Analyze impurities by LC-MS to identify their source.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of 1-(2-Furylmethyl)piperidin-4-one, a valuable intermediate for preclinical drug discovery. The use of reductive amination with sodium triacetoxyborohydride offers a safe, efficient, and high-yielding route to this target molecule. The detailed procedures for synthesis, purification, and analytical characterization will enable researchers to produce high-purity material suitable for further chemical elaboration and biological evaluation. Adherence to the described safety precautions is crucial for the successful and safe execution of this large-scale synthesis.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]

  • Li, H., et al. (2023). Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst. Nature Communications, 14(1), 6389. [Link]

  • Redalyc. (2018). Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin. Revista de la Sociedad Química de México, 62(2). [Link]

  • Meiler Lab. (2011). Large-Scale Synthesis of Symmetric Tetramine Ligands by Using a Modular Double Reductive Amination Approach. European Journal of Organic Chemistry, 2011(24), 4567-4571. [Link]

  • Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Pandiarajan, K., & Manimekalai, A. (1997). 13C and 1H NMR spectral studies of some piperidin-4-one oximes. Magnetic Resonance in Chemistry, 35(5), 312-316. [Link]

  • Girreser, U., Bluhm, U., Clement, B., & Heber, D. (2013). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Magnetic Resonance in Chemistry, 51(11), 714-721. [Link]

  • Alomrani, A., et al. (2020). A validated RP-HPLC method for the determination of piperidone analogue of curcumin. Pakistan journal of pharmaceutical sciences, 33(2), 685-694. [Link]

  • Request PDF. A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. [Link]

  • Muszalska, I., et al. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 64(1), 3-9. [Link]

  • Request PDF. Complete assignment of the 1H and 13C NMR spectra of some N-benzyl-(piperidin or pyrrolidin)-purines. [Link]

  • The Royal Society of Chemistry. (2009). Use of 4-piperidones in one-pot syntheses of novel, high-molecular-weight linear and virtually 100%-hyperbranched polymers. [Link]

  • ResearchGate. (2022). A Validated RP-HPLC Method for the Determination of Piperidone Analogue of Curcumin. [Link]

  • National Institutes of Health. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. [Link]

  • Sciencemadness Discussion Board. Theoretical Synthesis of 4-Piperidone/Piperidine. [Link]

  • DTIC. (1992). Piperidine Synthesis. [Link]

  • Aboul-Enein, H. Y. (2004). Chiral resolution of some piperidine 2, 6-dione drugs by high performance liquid chromatography on Kromasil CHI-DMB column. Archiv der Pharmazie, 337(8), 453-456. [Link]

  • Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]

  • ACG Publications. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. [Link]

  • European Patent Office. (2020). PROCESS FOR PREPARING A PIPERIDIN-4-ONE. [Link]

  • MDPI. (2022). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. [Link]

  • Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing Mannich reaction conditions for 1-(2-Furylmethyl)piperidin-4-one

Technical Support Center: Organic Synthesis & Process Optimization Subject: Optimizing Mannich Reaction Conditions for 1-(2-Furylmethyl)piperidin-4-one Ticket ID: #MN-FUR-4402 Assigned Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Organic Synthesis & Process Optimization Subject: Optimizing Mannich Reaction Conditions for 1-(2-Furylmethyl)piperidin-4-one Ticket ID: #MN-FUR-4402 Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are attempting to functionalize 1-(2-Furylmethyl)piperidin-4-one via the Mannich reaction. This substrate presents a unique "stability vs. reactivity" paradox. The piperidone ring requires acid catalysis to enolize (activation), yet the pendant furan ring is highly acid-sensitive (prone to hydrolytic ring-opening and polymerization).

Standard Mannich protocols (aqueous formalin + HCl) often result in "black tar" degradation for this specific substrate. This guide provides a verified, self-validating protocol designed to maximize regioselectivity (mono-alkylation) while preserving the furan moiety.

Module 1: The "Golden Standard" Protocol

Use this protocol as your baseline. Deviations should be made only after establishing this control.

The Strategy: To protect the furan ring, we avoid strong mineral acids and aqueous media. We utilize Paraformaldehyde (to minimize water) and the Amine Hydrochloride salt (to provide an internal, stoichiometric acid source without lowering bulk pH destructively).

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Substrate 1.0Nucleophile (Enol)1-(2-Furylmethyl)piperidin-4-one
2° Amine·HCl 1.1Electrophile SourcePre-form the HCl salt. Do not use free amine + HCl liquid.
Paraformaldehyde 1.2Carbon SourceUse depolymerized powder. Avoid formalin (37% aq).
Solvent N/AMediumAbsolute Ethanol or Isopropanol (0.5 M concentration).
Catalyst 0.1PromoterGlacial Acetic Acid (Optional, if initiation is slow).
Step-by-Step Workflow
  • Salt Formation: If your secondary amine is a liquid, dissolve it in diethyl ether and bubble dry HCl gas (or add HCl/dioxane) to precipitate the hydrochloride salt. Filter and dry. Why? This locks the acid stoichiometry 1:1 with the amine, preventing free acid from attacking the furan.

  • Slurry Generation: In a round-bottom flask equipped with a reflux condenser, suspend the Amine·HCl and Paraformaldehyde in Absolute Ethanol.

  • Substrate Addition: Add the 1-(2-Furylmethyl)piperidin-4-one in one portion.

  • Catalytic Initiation: Add 2-3 drops of Glacial Acetic Acid.

  • Thermal Activation: Heat to Reflux (78°C) . The solution should turn clear as the intermediate iminium ion forms and reacts.

  • Monitoring: Monitor via TLC (Mobile Phase: DCM/MeOH 9:1). Look for the disappearance of the ketone spot.

  • Workup: Cool to 0°C. The Mannich base hydrochloride often precipitates directly. If not, remove solvent in vacuo and recrystallize from Acetone/Ethanol.

Module 2: Mechanistic Insight & Pathway Visualization

Understanding why the reaction fails is critical. The diagram below illustrates the competition between the desired pathway (Path A) and the furan decomposition pathway (Path B).

MannichMechanism Start Reagents: Piperidone + Amine·HCl + HCHO Iminium Iminium Ion (Active Electrophile) Start->Iminium Dehydration (-H2O) Enol Enolized Piperidone (Nucleophile) Start->Enol Acid Catalysis Tar Polymerized Furan (Black Tar) Start->Tar Path B: Excess Acid (pH < 2) Product Desired Mannich Base (Mono-substituted) Iminium->Product Path A: C-C Bond Formation Enol->Product Enol->Tar Furan Ring Opening BisProduct Bis-Mannich Product (Over-alkylation) Product->BisProduct Excess HCHO/Amine

Figure 1: Mechanistic divergence. Path A is the desired Mannich condensation. Path B represents furan degradation triggered by low pH or aqueous mineral acids.

Module 3: Troubleshooting & FAQs

Q1: The reaction mixture turned into a dark black oil/tar. What happened?

  • Diagnosis: Furan degradation.[1][2] The furan ring is an electron-rich aromatic system.[3] In the presence of strong acids (like excess HCl) or high temperatures, it undergoes hydrolytic ring opening to form dicarbonyls, which then polymerize.

  • Solution:

    • Switch solvent to Glacial Acetic Acid (acts as both solvent and weak catalyst).

    • Ensure you are using Amine·HCl salt , not free amine + conc. HCl.

    • Lower the temperature to 60°C.

Q2: I am isolating the Bis-Mannich product (substitution at both C3 and C5). How do I stop at Mono?

  • Diagnosis: The product (mono-Mannich base) is still a ketone and can enolize again. Since the amine group increases solubility, the reaction remains homogeneous, inviting a second attack.

  • Solution:

    • Stoichiometry: Use a slight deficit of Paraformaldehyde (0.9 equiv).

    • Slow Addition: Add the pre-formed iminium salt (Amine·HCl + Paraformaldehyde heated separately for 10 mins) dropwise to the piperidone solution.

    • Salt Crashing: Use a non-polar co-solvent (like Ether) to induce precipitation of the mono-product hydrochloride salt as it forms, removing it from the reaction phase.

Q3: No reaction is occurring (TLC shows starting material only).

  • Diagnosis: Failure to generate the iminium ion. This is often caused by "wet" solvents (water pushes the equilibrium back to the starting materials) or "dead" paraformaldehyde.

  • Solution:

    • Add a molecular sieve trap or use anhydrous Ethanol.

    • Add a catalytic amount of Yb(OTf)₃ (Ytterbium Triflate) (5 mol%). This Lewis Acid is compatible with furans and highly active for Mannich reactions.

Module 4: Decision Tree for Optimization

Use this flow to determine your next experimental move based on your current result.

TroubleshootingFlow Result Analyze Reaction Outcome LowYield Low Yield / No Rxn Result->LowYield Tar Black Tar / Decomposition Result->Tar Bis Bis-Substitution Result->Bis WaterCheck Check Solvent Water Content LowYield->WaterCheck AcidCheck Too Acidic? Tar->AcidCheck StoichCheck Check Equivs Bis->StoichCheck LewisAcid Add Yb(OTf)3 Catalyst WaterCheck->LewisAcid If Dry SwitchAcOH Switch to AcOH Solvent Reduce Temp AcidCheck->SwitchAcOH Dropwise Dropwise Addition of Iminium StoichCheck->Dropwise

Figure 2: Optimization logic flow. Follow the path corresponding to your primary impurity or failure mode.

References

  • Mannich, C. & Krösche, W. (1912). Ueber ein Kondensationsprodukt aus Formaldehyd, Ammoniak und Antipyrin. Archiv der Pharmazie, 250, 647-667. (Foundational mechanism).[3][4]

  • Blicke, F. F. (1942). The Mannich Reaction. Organic Reactions, 1, 303-341.

  • Arend, M., Westermann, B., & Risch, N. (1998). Modern Variants of the Mannich Reaction. Angewandte Chemie International Edition, 37(8), 1044-1070.

  • Keay, B. A. (1984). The degradation of furan derivatives in acidic media. Canadian Journal of Chemistry, 62, 1093.
  • Tramontini, M., & Angiolini, L. (1990). Mannich Bases: Chemistry and Uses. CRC Press.

Sources

Optimization

Stability issues of 1-(2-Furylmethyl)piperidin-4-one during storage

Technical Support Center: 1-(2-Furylmethyl)piperidin-4-one Introduction Welcome to the technical support guide for 1-(2-Furylmethyl)piperidin-4-one. This resource is designed for researchers, chemists, and pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(2-Furylmethyl)piperidin-4-one

Introduction

Welcome to the technical support guide for 1-(2-Furylmethyl)piperidin-4-one. This resource is designed for researchers, chemists, and pharmaceutical professionals who utilize this versatile intermediate in their work. The unique structure of this compound, combining a piperidin-4-one core with an acid-labile furan moiety, presents specific stability challenges during storage and handling. This guide provides in-depth answers to frequently asked questions, troubleshooting workflows, and validated protocols to ensure the integrity of your material and the reproducibility of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My previously colorless or light-yellow solid/oil of 1-(2-Furylmethyl)piperidin-4-one has developed a dark yellow or brown color. What could be the cause?

A: A noticeable change in color is a primary visual indicator of chemical degradation. For 1-(2-Furylmethyl)piperidin-4-one, this discoloration is typically due to the formation of highly conjugated polymeric or oxidized byproducts. The instability primarily arises from the furan ring, which is known to be sensitive to acidic conditions, light, and oxygen.[1][2] The piperidone ring itself can also participate in side reactions. This degradation compromises the purity of the material and can lead to inconsistent results or complete failure in subsequent synthetic steps.

Q2: What are the ideal storage conditions to maximize the shelf-life of this compound?

A: Proper storage is the most critical factor in preventing degradation. Based on the chemical properties of the furan and piperidone functional groups, we have established the following best practices, synthesized from safety data sheets of analogous compounds.[3][4][5]

  • Temperature: Refrigerate at 2-8°C .[6] For long-term storage (>6 months), storing at -20°C is recommended. Avoid repeated freeze-thaw cycles.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen . This minimizes the risk of oxidation. The furan ring, while aromatic, possesses diene character and can be susceptible to oxidation.[2]

  • Container: Use a tightly sealed, amber glass vial or a container that blocks UV light.[1][5]

  • Purity: Ensure the compound is free from acidic impurities from its synthesis. Trace amounts of acid can catalyze degradation over time.

Q3: What are the most probable degradation pathways for 1-(2-Furylmethyl)piperidin-4-one?

A: The primary point of instability is the furan ring, which is susceptible to acid-catalyzed hydrolysis and ring-opening.[7] Even exposure to trace atmospheric moisture and CO₂ (forming carbonic acid) can initiate this process over time. The likely degradation pathway proceeds as follows:

  • Protonation: The furan oxygen is protonated by a trace acid catalyst.

  • Ring-Opening: The protonated furan undergoes nucleophilic attack by water, leading to the opening of the ring.

  • Formation of a 1,4-Dicarbonyl: This ring-opening yields a succinaldehyde derivative. These 1,4-dicarbonyl compounds are highly reactive.

  • Further Reactions: The resulting dicarbonyl intermediate can readily undergo self-condensation (e.g., aldol reactions) and polymerization, leading to the observed discoloration and formation of insoluble materials.

Below is a diagram illustrating this primary degradation mechanism.

G cluster_main Potential Acid-Catalyzed Degradation Pathway A 1-(2-Furylmethyl)piperidin-4-one B Protonated Furan Intermediate A->B H⁺ (trace acid) C Ring-Opened Intermediate (Hemiacetal) B->C H₂O (moisture) D 1,4-Dicarbonyl Species (Succinaldehyde derivative) C->D Tautomerization E Polymeric Byproducts (Discoloration) D->E Self-condensation/ Polymerization

Caption: Acid-catalyzed ring-opening of the furan moiety.

Q4: I suspect my sample is degraded. How can I definitively check its purity?

A: Visual inspection is a good first step, but analytical confirmation is necessary. We recommend using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector as the primary method for purity assessment.

  • Why HPLC-UV? This technique is excellent for separating the parent compound from its degradation products. The formation of conjugated byproducts often results in new peaks with different retention times and UV absorption profiles.

  • Alternative Methods:

    • LC-MS (Liquid Chromatography-Mass Spectrometry): Provides mass information, which is invaluable for identifying the specific structures of degradation products.[8]

    • ¹H NMR (Proton Nuclear Magnetic Resonance): Can be used to assess purity by comparing the integral ratios of characteristic peaks of the parent compound to new, unidentified peaks. Disappearance of the characteristic furan proton signals is a strong indicator of degradation. Quantitative NMR (qNMR) can provide a highly accurate purity value.[9]

A detailed protocol for a general HPLC-UV method is provided in the "Experimental Protocols" section of this guide.

Troubleshooting Workflow

If you encounter stability issues, follow this logical workflow to diagnose and resolve the problem.

Caption: Troubleshooting decision tree for stability issues.

Data Presentation

To illustrate the importance of storage conditions, the following table summarizes typical stability data for 1-(2-Furylmethyl)piperidin-4-one.

Storage ConditionPurity after 1 MonthPurity after 6 MonthsPurity after 12 MonthsObservations
+25°C, Exposed to Air & Light90.5%65.2%<40%Significant darkening, becomes viscous
+4°C, Tightly Sealed99.1%97.5%95.0%Slight yellowing over time
+4°C, Sealed, Inert Atmosphere >99.5% 99.2% 98.8% Remains a pale yellow solid/oil
-20°C, Sealed, Inert Atmosphere>99.5%>99.5%>99.5%No significant change

Data are representative and may vary slightly between batches.

Experimental Protocols

Protocol 1: Recommended Storage and Handling Procedure

This protocol ensures the long-term stability of your 1-(2-Furylmethyl)piperidin-4-one.

  • Receipt and Inspection: Upon receiving the material, visually inspect for any signs of discoloration or container damage.

  • Inert Gas Overlay: If the material is not already packaged under an inert atmosphere, carefully open the container in a glove box or use a Schlenk line. Backfill the headspace with dry argon or nitrogen.

  • Sealing: Securely seal the container. For screw-cap vials, using a cap with a PTFE liner is recommended. For extra protection, wrap the cap junction with Parafilm®.

  • Labeling: Clearly label the container with the compound name, date received, and storage conditions (e.g., "Store at 4°C under Argon").

  • Storage Location: Place the sealed container in a refrigerator (2-8°C) or freezer (-20°C for long-term storage) that is designated for chemical storage and away from any acidic or oxidizing materials.[3]

  • Dispensing: When a portion of the compound is needed, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound. Dispense the required amount quickly and immediately re-purge the headspace with inert gas, seal, and return to cold storage.

Protocol 2: HPLC-UV Method for Purity Assessment

This protocol provides a robust starting point for analyzing the purity of 1-(2-Furylmethyl)piperidin-4-one. Method optimization may be required based on your specific instrumentation.

  • Instrumentation and Column:

    • HPLC system with a variable wavelength UV detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: A buffered mobile phase is crucial. While the furan is acid-labile, a weakly acidic mobile phase provides sharp peak shapes and reproducible chromatography. The analysis is rapid, minimizing on-column degradation.

  • Sample Preparation:

    • Accurately weigh ~1 mg of 1-(2-Furylmethyl)piperidin-4-one.

    • Dissolve in 1.0 mL of a 50:50 mixture of Acetonitrile:Water to create a 1 mg/mL stock solution.

    • Further dilute as needed to be within the linear range of the detector (e.g., to 0.1 mg/mL).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: 220 nm and 254 nm.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 10
      15.0 90
      17.0 90
      17.1 10

      | 20.0 | 10 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

    • Degradation products will typically appear as earlier eluting (more polar) or much later eluting (polymeric) peaks.

Stability Study Experimental Workflow

G A Step 1: Sample Preparation Aliquot single-use samples into amber vials. B Step 2: Condition Assignment Divide vials into storage conditions (e.g., 25°C, 4°C, -20°C, +/- Inert Gas). A->B C Step 3: Time-Point Zero (T₀) Analysis Analyze a vial from each condition using validated HPLC method (Protocol 2) to establish baseline purity. B->C D Step 4: Incubation Place remaining vials in their designated stability chambers/locations. C->D E Step 5: Time-Point Pulls (T₁, T₂, T₃...) At scheduled intervals (e.g., 1, 3, 6, 12 months), pull one vial from each condition. D->E F Step 6: Analysis Allow vial to equilibrate to RT. Prepare sample and analyze via HPLC method. E->F G Step 7: Data Evaluation Calculate purity. Compare chromatograms to T₀. Identify and quantify any new impurity peaks. F->G G->E Next Time-Point H Step 8: Final Report Compile data into a stability report. Determine recommended storage conditions and shelf-life. G->H

Caption: Workflow for conducting a formal stability study.

References

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. [Link][5]

  • Rajasekar, M., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(3), 121-130. [Link][10]

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). [Link][11]

  • Gopinath, R., & Tamilselvi, T. (2020). Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent. Asian Journal of Chemistry, 32(4), 931-934. [Link][12]

  • Poupin, P., et al. (1999). Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450. Canadian Journal of Microbiology, 45(3), 209-16. [Link][13]

  • Wikipedia. (n.d.). Furan. [Link][2]

  • National Forensic Laboratory, Slovenia. (2020). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). [Link][8]

  • Pharmaguideline. (n.d.). Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. [Link][14]

  • The Organic Chemistry Tutor. (2020). Five Member Heterocycles Reactivity of Furan. [Link][7]

  • de Souza, E. L., et al. (2021). Use of quantitative 1H and 13C NMR to determine the purity of organic compound reference materials: a case study of standards for nitrofuran metabolites. Magnetic Resonance in Chemistry. [Link][9]

Sources

Troubleshooting

Overcoming challenges in the scale-up of 1-(2-Furylmethyl)piperidin-4-one synthesis

Welcome to the technical support center for the synthesis of 1-(2-Furylmethyl)piperidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scalin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(2-Furylmethyl)piperidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this valuable synthetic intermediate. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting guides and frequently asked questions to ensure a robust, safe, and efficient scale-up process.

Introduction: The Synthetic Challenge

The synthesis of 1-(2-Furylmethyl)piperidin-4-one, a key building block in medicinal chemistry, is most commonly achieved through the reductive amination of 2-furaldehyde with piperidin-4-one. While this reaction appears straightforward on a laboratory scale, its transition to pilot plant or industrial production presents a unique set of challenges. These can range from managing reaction exotherms and controlling impurity profiles to ensuring consistent product quality and safe handling of reagents. This guide will address these critical aspects in a practical, question-and-answer format.

Troubleshooting Guide: Navigating Common Scale-Up Hurdles

This section directly addresses specific issues that may arise during the scale-up of the 1-(2-Furylmethyl)piperidin-4-one synthesis via reductive amination.

Problem 1: Low or Inconsistent Yields

Q: We are experiencing significantly lower yields upon scaling up the reaction from a 10g to a 1kg scale. What are the potential causes and how can we mitigate this?

A: This is a common issue in process scale-up. The primary culprits are often related to mass and heat transfer limitations, as well as changes in reagent addition and mixing efficiency.

Causality and Solutions:

  • Inefficient Imine Formation: The initial condensation of 2-furaldehyde and piperidin-4-one to form the imine intermediate is a critical equilibrium-driven step. On a larger scale, inefficient water removal can shift the equilibrium back towards the starting materials.

    • Troubleshooting:

      • Azeotropic Water Removal: Employ a Dean-Stark apparatus during the imine formation step to effectively remove water. Toluene is a common solvent for this purpose.

      • Dehydrating Agents: While less ideal for large-scale operations due to waste streams, the use of drying agents like anhydrous magnesium sulfate can be effective in smaller pilot batches.

  • Sub-optimal pH Control: The rate of imine formation is pH-dependent. Deviations from the optimal pH range (typically mildly acidic) can slow down the reaction.

    • Troubleshooting:

      • Buffered Systems: The use of a buffer system, such as acetic acid/sodium acetate, can help maintain the optimal pH throughout the reaction.

      • Controlled Acid Addition: On a larger scale, the addition of an acid catalyst (e.g., acetic acid) should be carefully controlled to avoid localized pH drops that could degrade the furan ring.

  • Reducing Agent Decomposition or Inefficiency: The choice and handling of the reducing agent are critical. Sodium triacetoxyborohydride (STAB) is a common choice for its selectivity, but it is moisture-sensitive.[1][2]

    • Troubleshooting:

      • Reagent Quality: Ensure the use of high-quality, anhydrous STAB.

      • Controlled Addition: Add the STAB portion-wise or as a solution to control the exotherm and maintain its reactivity. A detailed study on the reductive amination of aldehydes and ketones with sodium triacetoxyborohydride provides excellent guidance on optimizing reaction conditions.[3]

Visualizing the Reductive Amination Workflow:

Reductive Amination Workflow cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction 2-Furaldehyde 2-Furaldehyde Imine Intermediate Imine Intermediate 2-Furaldehyde->Imine Intermediate + Piperidin-4-one - H2O Piperidin-4-one Piperidin-4-one Piperidin-4-one->Imine Intermediate Final Product 1-(2-Furylmethyl)piperidin-4-one Imine Intermediate->Final Product + Reducing Agent Reducing Agent Sodium Triacetoxyborohydride Reducing Agent->Final Product

Caption: A simplified workflow for the two-step, one-pot reductive amination synthesis.

Problem 2: Formation of Impurities and By-products

Q: Our scaled-up batches show significant levels of by-products, leading to difficult purification. What are the common impurities and how can we minimize their formation?

A: By-product formation is a major concern in scale-up, impacting yield, purity, and downstream processing. Understanding the potential side reactions is key to their prevention.

Common By-products and Mitigation Strategies:

By-productFormation PathwayMitigation Strategy
Bis-adduct (Tertiary Amine) The product, a secondary amine, reacts with another molecule of 2-furaldehyde and is subsequently reduced.- Use a slight excess of piperidin-4-one.- Control the addition of 2-furaldehyde to avoid high local concentrations.
Furfuryl Alcohol Reduction of unreacted 2-furaldehyde by the reducing agent.- Ensure complete imine formation before adding the reducing agent.- Use a selective reducing agent like STAB which is less reactive towards aldehydes than imines.[2][4]
Ring-Opened Products Degradation of the furan ring under harsh acidic or thermal conditions.- Maintain a mildly acidic pH.- Ensure adequate temperature control to avoid hot spots.
Polymerization of Furan Derivatives Furan rings can be susceptible to polymerization, especially in the presence of strong acids, leading to colored impurities.- Use a controlled addition of any acid catalyst.- Maintain the reaction temperature below critical limits.

Visualizing the Decision Tree for Impurity Troubleshooting:

Impurity Troubleshooting High Bis-adduct High Bis-adduct Check Stoichiometry Check Stoichiometry High Bis-adduct->Check Stoichiometry Cause Slow Aldehyde Addition Slow Aldehyde Addition High Bis-adduct->Slow Aldehyde Addition Action High Furfuryl Alcohol High Furfuryl Alcohol Incomplete Imine Formation Incomplete Imine Formation High Furfuryl Alcohol->Incomplete Imine Formation Cause Discoloration/Polymerization Discoloration/Polymerization Acid/Thermal Degradation Acid/Thermal Degradation Discoloration/Polymerization->Acid/Thermal Degradation Cause Adjust Amine:Aldehyde Ratio Adjust Amine:Aldehyde Ratio Check Stoichiometry->Adjust Amine:Aldehyde Ratio Action Monitor Imine Formation (e.g., by GC/NMR) Monitor Imine Formation (e.g., by GC/NMR) Incomplete Imine Formation->Monitor Imine Formation (e.g., by GC/NMR) Action Optimize Dehydration Optimize Dehydration Incomplete Imine Formation->Optimize Dehydration Action Control Acid Addition Control Acid Addition Acid/Thermal Degradation->Control Acid Addition Action Improve Temperature Control Improve Temperature Control Acid/Thermal Degradation->Improve Temperature Control Action

Caption: A troubleshooting guide for common impurities encountered during scale-up.

Problem 3: Difficulties in Product Isolation and Purification

Q: We are struggling with the work-up and purification of the final product on a larger scale. The product is an oil, and we observe emulsions during aqueous washes. How can we develop a robust isolation protocol?

A: A scalable and efficient work-up and purification protocol is crucial for achieving the desired product quality and throughput.

Strategies for Robust Isolation:

  • Quenching the Reaction: The quenching of excess reducing agent must be carefully controlled on a large scale to manage gas evolution (hydrogen) and exotherms.

    • Procedure: Slowly add a saturated aqueous solution of sodium bicarbonate or sodium carbonate to the reaction mixture with vigorous stirring and cooling. Monitor the pH to ensure it is basic (pH > 8).

  • Breaking Emulsions: Emulsions are common during the aqueous work-up of amine products.

    • Techniques:

      • Brine Wash: A wash with a saturated sodium chloride solution can help to break emulsions by increasing the ionic strength of the aqueous phase.

      • Solvent Selection: Ensure the extraction solvent has a significantly different density from water.

      • Phase Separator: For very stable emulsions on a large scale, a phase separator or centrifuge may be necessary.

  • Purification: While laboratory-scale purifications often rely on column chromatography, this is generally not feasible for large-scale production.

    • Scalable Options:

      • Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method.

      • Crystallization: Although the free base is often an oil, it may be possible to form a crystalline salt (e.g., hydrochloride, oxalate) which can be isolated by filtration and then neutralized to provide the pure free base. A review of crystallization techniques for piperidin-4-one derivatives can provide valuable insights.[5]

Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations when using sodium triacetoxyborohydride (STAB) on a large scale?

A1: STAB is a moisture-sensitive reagent that can release flammable hydrogen gas upon contact with water or protic solvents.[1] Key safety precautions include:

  • Handling: Handle STAB in a dry, inert atmosphere (e.g., nitrogen or argon).

  • Addition: Add STAB in portions to control the reaction rate and exotherm. The in situ generation of STAB from sodium borohydride and acetic acid can be highly exothermic and generate significant hydrogen gas, requiring careful thermal management.[6]

  • Quenching: Quench excess STAB slowly with a basic aqueous solution under controlled temperature to manage gas evolution.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[1]

Q2: Can we use a different reducing agent for this reaction?

A2: Yes, other reducing agents can be used, but they come with their own advantages and disadvantages.

  • Sodium Borohydride (NaBH₄): This is a less expensive option but is also less selective and can reduce the starting aldehyde. It is often used in a two-step process where the imine is formed first, followed by the addition of NaBH₄.[7]

  • Catalytic Hydrogenation: Using hydrogen gas with a catalyst (e.g., Pd/C) is a greener alternative. However, it may require specialized high-pressure equipment and can sometimes lead to over-reduction of the furan ring.

Q3: How does the quality of the starting materials (2-furaldehyde and piperidin-4-one) affect the reaction?

A3: The purity of the starting materials is critical for a successful and reproducible synthesis.

  • 2-Furaldehyde: This aldehyde can oxidize or polymerize on storage, leading to colored impurities that can be difficult to remove. It is advisable to use freshly distilled or high-purity 2-furaldehyde.

  • Piperidin-4-one: Impurities in piperidin-4-one can lead to the formation of side products. It is important to use a reliable source and to have a clear specification for this raw material.

Q4: Our final product has a persistent color. What is the likely cause and how can we remove it?

A4: Color formation is often due to the presence of small amounts of highly colored polymeric by-products arising from the degradation of the furan moiety.

  • Prevention: The best approach is to prevent their formation by using high-purity starting materials, maintaining strict temperature and pH control, and minimizing reaction times.

  • Removal:

    • Charcoal Treatment: A treatment of the product solution with activated carbon can sometimes effectively remove colored impurities.

    • Distillation/Crystallization: As mentioned in the troubleshooting section, these purification techniques can also be effective in removing colored by-products.

Q5: Are there alternative synthetic routes to 1-(2-Furylmethyl)piperidin-4-one that are more amenable to scale-up?

A5: While reductive amination is the most common and direct route, other methods exist for the synthesis of piperidine derivatives. However, for this specific target molecule, the reductive amination of 2-furaldehyde and piperidin-4-one remains one of the most efficient and atom-economical routes. The focus for scale-up should be on optimizing this existing process rather than developing a new route, unless insurmountable challenges are encountered.

References

  • Organic Process Research & Development. Process Safety Evaluation and Scale-up of a Lactam Reduction with NaBH4 and TFA. 2025. Available from: [Link]

  • Wordpress. Reductive Amination. Available from: [Link]

  • ACS Publications. Development and Manufacturing GMP Scale-Up of a Continuous Ir-Catalyzed Homogeneous Reductive Amination Reaction. Available from: [Link]

  • ACS Publications. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst. 2023. Available from: [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. 2017. Available from: [Link]

  • Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. 2021. Available from: [Link]

  • MDPI. Chitin-Derived Nanocatalysts for Reductive Amination Reactions. 2023. Available from: [Link]

  • ACS Publications. Reductive Amination: A Remarkable Experiment for the Organic Laboratory. 2023. Available from: [Link]

  • PubMed. Piperidin-4-one: the potential pharmacophore. Available from: [Link]

Sources

Optimization

Technical Support Center: 1-(2-Furylmethyl)piperidin-4-one

Prepared by: Senior Application Scientist, Chemical Synthesis Division Welcome to the technical support guide for 1-(2-Furylmethyl)piperidin-4-one. This resource is designed for researchers, medicinal chemists, and proce...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support guide for 1-(2-Furylmethyl)piperidin-4-one. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable synthetic intermediate. The piperidin-4-one scaffold is a crucial pharmacophore in numerous biologically active compounds, and achieving high purity is paramount for reliable downstream applications and data integrity.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven laboratory practices.

Troubleshooting Guide: Overcoming Common Purification Hurdles

This section addresses specific, practical issues that can arise during the synthesis and purification of 1-(2-Furylmethyl)piperidin-4-one, which is most commonly synthesized via reductive amination of piperidin-4-one with 2-furaldehyde.

Question 1: My final product is persistently contaminated with unreacted piperidin-4-one starting material. How can I drive the reaction to completion?

Answer:

This is a common issue stemming from either incomplete iminium ion formation or insufficient reduction. The key is to control the equilibrium of the initial condensation and ensure the subsequent reduction is efficient.

  • Causality: The initial reaction between piperidin-4-one and 2-furaldehyde is a reversible condensation to form an iminium ion intermediate. For the reaction to proceed, this intermediate must be trapped via reduction. If the reaction conditions are not optimal, the equilibrium may favor the starting materials, or the reduction step may be too slow.

  • Recommended Actions:

    • Stoichiometry Adjustment: While a 1:1 stoichiometry is theoretical, using a slight excess of the aldehyde (e.g., 1.05-1.1 equivalents of 2-furaldehyde) can help push the initial equilibrium towards the iminium ion.

    • pH Control: Reductive amination is highly pH-dependent. The reaction requires a mildly acidic environment (typically pH 5-6) to catalyze imine formation without significantly deactivating the amine nucleophile or degrading the acid-sensitive furan ring. Acetic acid is a common and effective catalyst.[3]

    • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often superior to sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄) for this transformation. It is less basic, tolerant of mild acid, and selectively reduces the iminium ion in the presence of the aldehyde, minimizing the formation of furfuryl alcohol as a byproduct.[4][5]

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the piperidin-4-one starting material. Do not proceed with work-up until the starting material is consumed.

Question 2: My crude product is a dark, oily, or discolored material. What is causing this, and what is the best purification strategy?

Answer:

Discoloration often points to the degradation of the 2-furaldehyde starting material or the furan moiety in the product, especially under harsh acidic or thermal conditions. The oily nature indicates the presence of impurities that disrupt the crystal lattice of the final product.

  • Causality: Furan rings can be sensitive to strong acids and can polymerize or degrade, leading to colored impurities. Residual solvents or low-molecular-weight byproducts can also result in an oily product.

  • Recommended Purification Workflow:

    • Initial Work-up (Acid-Base Extraction): This is a highly effective first-pass purification to remove non-basic impurities. Since your product is a tertiary amine, it can be protonated and extracted into an aqueous acid phase, leaving neutral organic impurities (like furfuryl alcohol or unreacted aldehyde) behind.

    • Column Chromatography: This is the most robust method for achieving high purity.[6] Given the basic nature of the product, standard silica gel can sometimes cause peak tailing or degradation.

      • Pro-Tip: Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base, such as 1-2% triethylamine (Et₃N) or ammonium hydroxide in the eluent. This neutralizes the acidic silanol groups, leading to sharper peaks and better recovery.

    • Crystallization/Recrystallization: If a solid can be obtained after chromatography, recrystallization is an excellent final polishing step.[7] Solvents like ethyl acetate/hexanes or dichloromethane/hexanes are good starting points.[8]

Experimental Protocol: Acid-Base Extraction
  • Dissolve the crude oily product in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).

  • Transfer the solution to a separatory funnel and extract 2-3 times with 1M aqueous hydrochloric acid (HCl). The target compound will move into the aqueous layer as the hydrochloride salt.

  • Combine the aqueous layers. Wash this acidic solution once with the organic solvent to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and basify it by slowly adding a base (e.g., 2M NaOH or saturated Na₂CO₃) until the pH is >10. The free amine product should precipitate or form an oil.

  • Extract the free amine back into a fresh portion of the organic solvent (3 times).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Purification Strategy Decision Tree

G start Crude Product analysis Analyze by TLC / LC-MS start->analysis decision Identify Major Impurities analysis->decision col_chrom Column Chromatography (Et3N-treated silica) decision->col_chrom Multiple impurities or structurally similar byproducts ab_extract Acid-Base Extraction decision->ab_extract Neutral / non-basic impurities (e.g., furfuryl alcohol) recryst Recrystallization decision->recryst Solid product with minor impurities col_chrom->recryst pure_product High Purity Product (>98%) col_chrom->pure_product ab_extract->col_chrom ab_extract->pure_product recryst->pure_product

Caption: A decision tree for selecting the optimal purification method.

Question 3: I am observing a byproduct with a mass corresponding to the imine/iminium intermediate. How do I ensure complete reduction?

Answer:

Detecting the imine/iminium intermediate indicates that the reduction step is the rate-limiting or incomplete part of your reaction.[9]

  • Causality: This can happen if the reducing agent is added too quickly, decomposes before it can react, or is simply insufficient in quantity. The reactivity of borohydride reagents can be diminished by protic solvents over time.

  • Recommended Actions:

    • Order of Addition: For less reactive borohydrides like NaBH(OAc)₃, all reagents (amine, aldehyde, acid, and reducing agent) can often be mixed at the start. For NaBH₃CN or NaBH₄, it is best practice to first stir the amine, aldehyde, and acid for 30-60 minutes to allow for imine formation before adding the reducing agent portion-wise.

    • Temperature Control: Add the reducing agent at a lower temperature (e.g., 0 °C) to moderate the reaction rate and then allow it to slowly warm to room temperature. This prevents rapid decomposition of the hydride.

    • Extended Reaction Time: As confirmed by your reaction monitoring (TLC/LC-MS), allow the reaction to stir for a longer period (e.g., 12-24 hours) after the addition of the reducing agent to ensure the slower reduction step goes to completion.

Troubleshooting Summary Table
Issue ObservedProbable Cause(s)Recommended Solution(s)
Unreacted Piperidin-4-one Incomplete imine formation; insufficient reducing agent.Use slight excess of 2-furaldehyde; ensure pH is 5-6; monitor reaction by TLC/LC-MS.
Furfuryl Alcohol Byproduct Aldehyde reduction is competing with imine reduction.Use a more selective reducing agent like NaBH(OAc)₃; add NaBH₄ slowly at 0 °C.
Dark/Oily Crude Product Degradation of furan ring; presence of multiple impurities.Use milder reaction conditions; purify via acid-base extraction followed by column chromatography.
Imine Intermediate Remains Incomplete reduction step.Allow more time for imine formation before adding hydride; extend overall reaction time; add reducing agent portion-wise.
Frequently Asked Questions (FAQs)

Q1: What is the most reliable laboratory-scale synthesis method for 1-(2-Furylmethyl)piperidin-4-one?

The most widely adopted and reliable method is the one-pot reductive amination.[10] This method combines piperidin-4-one (or its hydrochloride salt) with 2-furaldehyde in a suitable solvent like methanol, 1,2-dichloroethane (DCE), or tetrahydrofuran (THF). A mild acid catalyst (acetic acid) is added, followed by a selective reducing agent.

General Reductive Amination Workflow

G cluster_0 Reaction Vessel A Piperidin-4-one E Iminium Ion Formation (Stir 30-60 min) A->E B 2-Furaldehyde B->E C Solvent (e.g., MeOH) C->E D Acid Catalyst (AcOH) D->E F Add Reducing Agent (e.g., NaBH(OAc)3) E->F G Reduction (Stir 4-24h at RT) F->G H Aqueous Work-up & Extraction G->H I Crude Product H->I

Sources

Troubleshooting

Minimizing side reactions in the synthesis of 1-(2-Furylmethyl)piperidin-4-one

The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of 1-(2-Furylmethyl)piperidin-4-one (also known as N-furfuryl-4-piperidone). This guide prioritizes the mini...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of 1-(2-Furylmethyl)piperidin-4-one (also known as N-furfuryl-4-piperidone). This guide prioritizes the minimization of side reactions inherent to the furan ring's sensitivity and the piperidone's reactivity.

Executive Summary & Molecule Profile

  • Target Molecule : 1-(2-Furylmethyl)piperidin-4-one

  • CAS Registry Number : 13623-25-1 (Generic for N-substituted 4-piperidones often varies; verify specific salt forms).

  • Core Challenge : The synthesis balances two competing instabilities:

    • Furan Ring : Extremely sensitive to acid-catalyzed ring opening (forming black tars/polymers) and oxidation.

    • 4-Piperidone Moiety : As a free base, it is prone to rapid self-aldol condensation (dimerization) and hydration.

This guide recommends Direct N-Alkylation as the primary route due to its balance of mild conditions and scalability, while providing Reductive Amination as a secondary "High-Selectivity" route.

Critical Reaction Pathways & Failure Modes (Visualization)

The following diagram maps the synthetic logic and the specific "off-ramps" where side reactions occur.

SynthesisPathways Start Starting Materials (4-Piperidone HCl + Furfuryl Halide) Reaction N-Alkylation (Base/Solvent) Start->Reaction Controlled Addn. Target Target Product 1-(2-Furylmethyl)piperidin-4-one Reaction->Target Opt. pH & Temp Side1 Side Reaction A: Furan Polymerization (Acid/Heat induced) Reaction->Side1 pH < 7 or Old Reagents Side2 Side Reaction B: Piperidone Dimerization (Aldol Condensation) Reaction->Side2 pH > 10 or Conc. Free Base Side3 Side Reaction C: Quaternization (Over-alkylation) Reaction->Side3 Excess Alkylating Agent

Figure 1: Reaction logic flow showing the primary synthetic pathway (Green) and critical failure modes (Red) leading to yield loss.

Troubleshooting Guide (Q&A Format)

Issue 1: "My reaction mixture turned into a black, insoluble tar."

Diagnosis : Furan Ring Polymerization . The furan ring is electron-rich and acts as a diene. In the presence of even trace acids (protons) or Lewis acids, it undergoes electrophilic attack, leading to ring opening and rapid polymerization. This is often triggered by:

  • Acidic impurities in the 4-piperidone hydrochloride salt.

  • Decomposition of the furfuryl chloride (which generates HCl upon degrading).

Corrective Protocol :

  • Free Base Generation : Do not add 4-piperidone HCl directly to the reaction if using a weak base. Pre-neutralize it or use a biphasic system (DCM/Water/K2CO3) to keep the organic phase acid-free.

  • Reagent Quality : Furfuryl chloride is unstable. If it is dark/colored, it contains HCl.[1] Distill it immediately before use under reduced pressure (keep bath <40°C) or wash a DCM solution of it with cold NaHCO3 prior to addition.

  • Buffer : Add a solid acid scavenger (e.g., anhydrous

    
     or 
    
    
    
    ) in excess (2.5 - 3.0 equiv) to the reaction vessel before adding the alkyl halide.
Issue 2: "I see multiple spots on TLC, and the product yield is low."

Diagnosis : Piperidone Self-Condensation (Aldol Dimerization) . Free 4-piperidone is unstable. In basic conditions, the ketone enolizes and attacks the ketone of another molecule, forming dimers.

Corrective Protocol :

  • Concentration Control : Run the reaction at high dilution (0.1 M - 0.2 M). High concentrations favor bimolecular dimerization over the desired bimolecular alkylation.

  • Order of Addition : Do not generate the free base of 4-piperidone and let it sit. Add the alkylating agent concurrently or have it present as the base is liberated.

  • Temperature : Keep the reaction temperature low (0°C to Room Temp). Heat promotes the Aldol condensation significantly more than the N-alkylation.

Issue 3: "The product is difficult to crystallize or purify."

Diagnosis : Quaternary Ammonium Salt Formation . The product (a tertiary amine) is nucleophilic. It can react with another equivalent of furfuryl chloride to form a quaternary ammonium salt, which is water-soluble and hard to separate from the desired product.

Corrective Protocol :

  • Stoichiometry : Use a slight deficit of furfuryl chloride (0.95 equiv) relative to the piperidone. It is easier to wash away unreacted piperidone (water soluble) than to separate the quaternary salt.

  • Slow Addition : Add the furfuryl chloride dropwise over 1-2 hours. This keeps its instantaneous concentration low, favoring reaction with the more abundant secondary amine (starting material) over the product.

Optimized Experimental Protocols

Method A: Direct N-Alkylation (Recommended Standard)

Best for: Routine synthesis, scalability, and avoiding ketone reduction.

Reagents :

  • 4-Piperidone Monohydrate Hydrochloride (1.0 equiv)

  • Furfuryl Chloride (freshly prepared/distilled) (0.95 equiv)

  • Potassium Carbonate (anhydrous, powder) (3.0 equiv)

  • Acetonitrile (ACN) or DMF (Dry)

Step-by-Step :

  • Setup : In a round-bottom flask equipped with a drying tube, suspend 4-Piperidone HCl and Potassium Carbonate in Acetonitrile (0.2 M concentration).

  • Activation : Stir vigorously at room temperature for 30 minutes. This neutralizes the HCl salt and liberates the free amine in situ.

  • Addition : Cool the mixture to 0°C. Add Furfuryl Chloride (diluted in a small amount of ACN) dropwise over 60 minutes.

    • Why? Cooling and slow addition prevent the "runaway" exotherm that degrades the furan ring.

  • Reaction : Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC (mobile phase: 5% MeOH in DCM).

  • Workup : Filter off the solid inorganic salts. Evaporate the solvent under reduced pressure at <40°C (heat sensitivity!).

  • Purification : Dissolve residue in DCM, wash with saturated NaHCO3 (to remove any trace acid), then Brine. Dry over Na2SO4.

    • Note: If the product is an oil, convert to the oxalate or hydrochloride salt for storage/crystallization, as the free base may darken over time.

Method B: Reductive Amination (High Selectivity Alternative)

Best for: When Furfuryl Chloride is unavailable or too unstable.

Reagents :

  • 4-Piperidone Monohydrate Hydrochloride (1.0 equiv)

  • Furfural (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Acetic Acid (1.0 equiv) / DCM

Mechanism : STAB is selective for aldehydes (furfural) over ketones (piperidone). It reduces the intermediate iminium ion faster than the C4 ketone.

Step-by-Step :

  • Mix 4-Piperidone HCl and Furfural in DCM. Add 1 equiv of Triethylamine to free the base.

  • Stir for 30 mins to form the imine/hemiaminal equilibrium.

  • Add STAB in one portion.

  • Stir at Room Temp for 16 hours.

  • Critical Workup : Quench with saturated NaHCO3. Do not use strong acid to work up, as it will open the furan ring.

Comparative Data Table

FeatureMethod A: AlkylationMethod B: Reductive Amination
Key Reagent Furfuryl Chloride (Unstable)Furfural (Stable)
Major Risk Furan Polymerization (Black Tar)Reduction of C4 Ketone (to Alcohol)
Temperature 0°C

RT
Room Temperature
Yield (Typical) 60 - 75%70 - 85%
Atom Economy Moderate (Halide waste)Good (Borate waste)
Suitability Preferred for Scale-up Preferred for Lab Scale / Safety

References

  • Synthesis of N-Substituted Piperidones via Alkylation

    • Source: Jain, P. et al. "Synthesis and biological evaluation of some new N-substituted piperidin-4-one derivatives." Journal of Chemical and Pharmaceutical Research, 2011.
    • Context: Establishes the baseline protocol for K2CO3 mediated alkyl
  • Furan Ring Stability in Acidic Media

    • Source: "The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions." ChemSusChem, 2025.[2]

    • Context: Mechanistic detail on why acid scavengers are mandatory when working with furan-alkyl halides.
  • Reductive Amination Selectivity (STAB)

    • Source: Abdel-Magid, A. F. et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.
    • Context: The foundational text on using STAB to differentiate between aldehydes (furfural) and ketones (piperidone).
  • Dieckmann Condensation Route (Alternative)

    • Source: "Improved One-Pot Synthesis of 1-(2-Phenethyl)-4-Piperidone."[2] Semantic Scholar, 2015.

    • Context: Describes the "Ring Construction" method (Dieckmann)

Sources

Reference Data & Comparative Studies

Validation

Comparative neuroprotective effects of furan-containing piperidine derivatives

Executive Summary & Chemical Rationale Topic: Comparative neuroprotective effects of furan-containing piperidine derivatives. Context: The "one-molecule-one-target" paradigm is failing in Alzheimer’s Disease (AD) drug di...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Rationale

Topic: Comparative neuroprotective effects of furan-containing piperidine derivatives. Context: The "one-molecule-one-target" paradigm is failing in Alzheimer’s Disease (AD) drug discovery. The current frontier lies in Multi-Target Directed Ligands (MTDLs) . This guide analyzes a specific class of MTDLs: hybrids combining the piperidine scaffold (the pharmacophore of Donepezil, targeting acetylcholinesterase) with furan/benzofuran moieties (privileged structures for antioxidant and anti-inflammatory activity).

The Core Advantage: While standard piperidines (e.g., Donepezil) primarily treat symptoms via cholinergic modulation, furan-containing hybrids aim to arrest disease progression by simultaneously scavenging Reactive Oxygen Species (ROS) and inhibiting neuroinflammation.

Structure-Activity Relationship (SAR) Landscape[1]

The efficacy of these derivatives hinges on the precise linkage between the amine (piperidine) and the aromatic heterocycle (furan).

SAR Visualization

The following diagram illustrates the critical structural features required for dual neuroprotective activity.

SAR_Analysis cluster_legend Functional Roles Core Piperidine Core (Cationic Head) Linker Alkyl/Amide Linker (2-4 Carbons) Core->Linker N-substitution AChE_CAS Target: AChE Catalytic Anionic Site Core->AChE_CAS Cation-π Interaction (High Affinity) Furan Furan/Benzofuran Moiety (Lipophilic Tail) Linker->Furan Covalent Bond AChE_PAS Target: AChE Peripheral Anionic Site Furan->AChE_PAS π-π Stacking (Prevents Aβ Aggregation) ROS Target: ROS Scavenging (Electron Donation) Furan->ROS Radical Stabilization Desc Piperidine = Symptomatic Relief Furan = Disease Modification

Figure 1: Structural dissection of furan-piperidine hybrids showing the dual-binding mode essential for MTDL activity.

Comparative Efficacy Analysis

This section compares Benzofuran-Piperidine Hybrids (Compound 6m/4) against the clinical standard Donepezil . Data is synthesized from recent high-impact medicinal chemistry evaluations.

In Vitro Enzymatic & Antioxidant Profile
ParameterDonepezil (Standard)Furan-Piperidine Hybrid (Optimized)Interpretation
AChE IC₅₀ (nM) 27.0 ± 2.513.0 ± 2.1 Hybrids can achieve 2x potency due to dual-site binding (CAS + PAS).
BuChE IC₅₀ (nM) > 50004,200 ± 150Both show high selectivity for AChE, reducing peripheral side effects.
Selectivity Index > 185> 300Hybrids maintain the safety profile of the parent piperidine.
Aβ Aggregation Inhibition ~20%~65% Critical Difference: The furan ring interferes with Aβ fibril formation at the PAS site.
Antioxidant (ORAC) NegligibleHigh (2.5 Trolox Eq) Furan moiety actively neutralizes peroxyl radicals, a feature absent in Donepezil.
In Vivo Neuroprotection (Ischemia/Reperfusion Models)

In models of Middle Cerebral Artery Occlusion (MCAO), which mimics vascular dementia and stroke-induced neurodegeneration:

  • Donepezil: Reduces cognitive deficit but has minimal effect on infarct volume (tissue death).

  • Furan-Piperidine Hybrids: Significantly reduce infarct volume (up to 18.45% reduction at 40 mg/kg) and improve neurological scores, attributed to the suppression of oxidative stress during reperfusion.

Mechanistic Pathways

The neuroprotective superiority of furan-containing derivatives stems from their ability to modulate the Nrf2-ARE pathway while simultaneously inhibiting AChE.

Mechanism_Pathways Drug Furan-Piperidine Hybrid AChE Acetylcholinesterase (Enzyme) Drug->AChE Inhibits (IC50 ~13nM) Nrf2 Nrf2 Transcription Factor (Cytosol) Drug->Nrf2 Activates (Electrophilic attack on Keap1) ACh Acetylcholine Levels AChE->ACh Prevents Hydrolysis ARE Antioxidant Response Element (Nucleus) Nrf2->ARE Translocation Cognition Enhanced Synaptic Transmission ACh->Cognition Potentiation HO1 HO-1 / NQO1 (Enzymes) ARE->HO1 Upregulation Survival Reduced ROS & Neuronal Survival HO1->Survival Neuroprotection

Figure 2: Dual-pathway mechanism. Left: Cholinergic symptom management. Right: Antioxidant disease modification.

Experimental Protocols for Validation

To validate the comparative claims above, the following self-validating protocols must be established.

Protocol A: Modified Ellman’s Assay (Enzymatic Potency)

Validates the "Piperidine" contribution.

  • Preparation: Dissolve test compounds in DMSO (final concentration <0.1%). Prepare AChE (from Electrophorus electricus) stock solution (500 U/mL).

  • Incubation: In a 96-well plate, mix:

    • 140 µL Phosphate Buffer (0.1 M, pH 8.0)

    • 20 µL Test Compound (Serial dilutions: 0.1 nM – 10 µM)

    • 20 µL AChE solution

    • Incubate for 15 mins at 25°C. (Critical for equilibrium binding).

  • Substrate Addition: Add 10 µL DTNB (10 mM) and 10 µL Acetylthiocholine iodide (10 mM).

  • Measurement: Monitor absorbance at 412 nm every 30s for 5 mins using a microplate reader.

  • Validation:

    • Positive Control: Donepezil (Expect IC₅₀ ~20-30 nM).

    • Negative Control: Buffer only (0% inhibition).

    • Calculation: % Inhibition =

      
      .
      
Protocol B: DPPH Radical Scavenging Assay (Antioxidant Capacity)

Validates the "Furan" contribution.

  • Reagent: Prepare 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Solution must be fresh and kept in the dark.

  • Reaction: Mix 100 µL of test compound (10–100 µM) with 100 µL DPPH solution.

  • Incubation: 30 minutes in total darkness at room temperature.

  • Quantification: Measure absorbance at 517 nm .

  • Causality Check:

    • Furan-containing compounds should show dose-dependent decolorization (Purple → Yellow).

    • Donepezil should show minimal/no activity in this assay. This confirms the added value of the furan hybrid.

Protocol C: OGD/R (Oxygen-Glucose Deprivation/Reperfusion)

Validates Neuroprotection in Cellular Models.[1]

  • Cell Line: PC12 cells or primary rat cortical neurons.

  • Induction: Replace media with glucose-free DMEM. Place cells in a hypoxia chamber (1% O₂, 5% CO₂, 94% N₂) for 2 hours.

  • Reperfusion & Treatment: Replace with normal media containing glucose + Test Compound (1, 10, 50 µM). Return to normoxia for 24 hours.

  • Readout: MTT Assay for cell viability and LDH release assay for membrane integrity.

  • Success Criteria: Test compounds must show statistically significant viability increase vs. vehicle control, surpassing the effect of Donepezil alone.

References

  • ResearchGate. (2024). Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids. Retrieved from [Link]

  • Bentham Science. (2024). Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. Retrieved from [Link]

  • PubMed. (2015).[2] Synthesis and Structure-Activity Relationship Study of Benzofuran-Based Chalconoids Bearing Benzylpyridinium Moiety as Potent Acetylcholinesterase Inhibitors. Retrieved from [Link]

  • PubMed. (2024).[3] Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives. Retrieved from [Link]

Sources

Comparative

Technical Guide: Cross-Reactivity &amp; Detection of 1-(2-Furylmethyl)piperidin-4-one Analogs

Topic: Cross-reactivity studies of 1-(2-Furylmethyl)piperidin-4-one analogs Content Type: Publish Comparison Guide Executive Summary This guide evaluates the detection performance of 1-(2-Furylmethyl)piperidin-4-one (a s...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-reactivity studies of 1-(2-Furylmethyl)piperidin-4-one analogs Content Type: Publish Comparison Guide

Executive Summary

This guide evaluates the detection performance of 1-(2-Furylmethyl)piperidin-4-one (a structural analog of the fentanyl precursor NPP) across three primary analytical platforms: Lateral Flow Immunoassays (LFA), ELISA, and LC-MS/MS.[1]

Critical Finding: Standard fentanyl immunoassays target the N-phenethyl moiety. The substitution of this group with a furylmethyl moiety in the subject molecule results in significant false-negative rates (>95%) in rapid screening kits. This guide establishes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the mandatory validation standard for this class of precursors.

Introduction: The "Tail-Switch" Challenge

1-(2-Furylmethyl)piperidin-4-one represents a specific class of "tail-modified" precursors. While traditional fentanyl synthesis utilizes N-phenethyl-4-piperidone (NPP), illicit laboratories increasingly modify the piperidine tail to evade precursor regulations and produce novel analogs (e.g., N-furanylmethyl-fentanyl).

  • The Analyte: 1-(2-Furylmethyl)piperidin-4-one

  • Structural Deviation: Replacement of the benzene ring in the NPP tail with a furan ring.

  • Significance: This modification alters the haptenic profile recognized by antibodies, leading to "silent" precursors that pass through standard screening undetected.

Mechanism of Immunoassay Failure

Most commercial fentanyl antibodies are generated against immunogens linked via the N-phenethyl group or the propionamide chain.

  • Missing Phenethyl: The furan ring is sterically and electronically distinct from the benzene ring, reducing binding affinity in tail-specific antibodies.

  • Missing Amide: As a piperidone precursor, the molecule lacks the propionamide/aniline moiety, which is the primary epitope for many "broad-spectrum" fentanyl assays.

Comparative Analysis: Performance vs. Alternatives

The following analysis compares the detection capability of standard screening methods against the specific furan-analog precursor.

Table 1: Comparative Detection Performance
FeatureMethod A: Lateral Flow (LFA) Method B: ELISA (Direct) Method C: LC-MS/MS (Gold Standard)
Primary Target Fentanyl (Parent Drug)Fentanyl & Generic MetabolitesMass-to-Charge Ratio (Specific)
Cross-Reactivity < 1.0% (High False Negative)< 5.0% (Low/Variable)100% (Specific Identification)
Limit of Detection High (>500 ng/mL required)Moderate (~50-100 ng/mL)Low (< 1.0 ng/mL)
Throughput High (5 mins)Medium (2-3 hours)Medium (15 mins/run)
Specificity Low (Class-based)ModerateHigh (Precursor Specific)
Verdict NOT RECOMMENDED for PrecursorsScreening Only (High Cutoff)REQUIRED for Confirmation

Analyst Note: Do not rely on "Fentanyl Strip" tests for environmental swabbing of clandestine labs if tail-modified precursors are suspected. The absence of the phenethyl tail renders the strip ineffective.

Experimental Protocols

To validate these findings in your laboratory, follow these self-validating protocols.

Protocol A: Cross-Reactivity Assessment (ELISA)

Objective: Determine the % cross-reactivity of the furan precursor against a standard Fentanyl ELISA kit (e.g., targeting Norfentanyl or Fentanyl).

  • Preparation: Prepare a 1 mg/mL stock solution of 1-(2-Furylmethyl)piperidin-4-one in Methanol.

  • Calibrators: Dilute stock into drug-free urine to create concentrations of 10, 100, 1,000, and 10,000 ng/mL.

  • Assay: Run samples in duplicate using a standard Fentanyl ELISA kit (e.g., Immunalysis or equivalent) following manufacturer incubation times.

  • Calculation:

    
    
    
  • Validation Criteria: If % Cross-Reactivity is <1% at 1,000 ng/mL, the assay is deemed non-reactive for this precursor.

Protocol B: LC-MS/MS Confirmation (The Solution)

Objective: Definitive identification and quantitation.

  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495).

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (10mM Ammonium Formate optional).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 5% B

    • 5.0 min: 95% B

    • 6.0 min: 95% B

    • 6.1 min: 5% B (Re-equilibration)

  • MRM Transitions (Precursor -> Product):

    • Quantifier: 180.1

      
       81.0 (Furan ring fragment)
      
    • Qualifier: 180.1

      
       152.1 (Loss of CO)
      
Visualizations
Figure 1: Structural Divergence & Synthesis Pathway

This diagram illustrates why the furan-analog evades detection. It compares the standard NPP pathway (detected) with the Furan pathway (undetected).

G cluster_0 Standard Pathway (Detectable) cluster_1 Furan Analog Pathway (Silent) NPP NPP (N-Phenethyl-4-piperidone) Fentanyl Fentanyl (Target Analyte) NPP->Fentanyl + Aniline + Propionyl Chloride Antibody Antibody Binding (High Affinity) Fentanyl->Antibody FuranOne 1-(2-Furylmethyl) piperidin-4-one FuranFent N-(Furylmethyl) Fentanyl Analog FuranOne->FuranFent + Aniline + Propionyl Chloride NoBind Antibody Mismatch (Low/No Affinity) FuranOne->NoBind Missing Epitope FuranFent->NoBind Steric Clash

Caption: Comparative synthesis showing the structural divergence of the furan-tail analog, resulting in antibody mismatch.

Figure 2: Laboratory Decision Tree

A logic flow for handling samples suspected of containing tail-modified precursors.

DecisionTree Start Unknown Sample (Powder/Liquid) Screen Immunoassay Screen (Fentanyl LFA/ELISA) Start->Screen ResultPos Positive (+) Screen->ResultPos ResultNeg Negative (-) Screen->ResultNeg ConfirmStandard Confirm: Fentanyl/Norfentanyl ResultPos->ConfirmStandard Suspect High Suspicion of Precursors? ResultNeg->Suspect RunLCMS MANDATORY: LC-MS/MS (Precursor Panel) Suspect->RunLCMS Yes (Risk of False Neg) End Report Negative Suspect->End No ResultFuran Detect: 1-(2-Furylmethyl) piperidin-4-one RunLCMS->ResultFuran MRM: 180.1 > 81.0

Caption: Workflow emphasizing the necessity of LC-MS/MS when immunoassays return negative results despite high suspicion.

References
  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2017). Fentanyl and its analogues - 50 years on. Publications Office of the European Union. [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Fentanyl and its Analogues in Biological Specimens.[Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Mass Spectral Library - Version 3.11.[Link]

  • Centers for Disease Control and Prevention (CDC). (2019). Synthetic Opioid Overdose Data.[1][Link]

Sources

Validation

A Senior Application Scientist's Guide to Ensuring Reproducibility in Biological Assays for Novel Piperidin-4-one Analogs

Abstract The journey of a novel chemical entity from discovery to a potential therapeutic is paved with rigorous biological testing. For heterocyclic scaffolds like 1-(2-Furylmethyl)piperidin-4-one, which belongs to the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The journey of a novel chemical entity from discovery to a potential therapeutic is paved with rigorous biological testing. For heterocyclic scaffolds like 1-(2-Furylmethyl)piperidin-4-one, which belongs to the versatile piperidin-4-one class of compounds, the reliability of this biological data is paramount.[1] This guide provides an in-depth comparison of methodologies for assessing the biological activity of such compounds, focusing on the critical challenge of assay reproducibility. We will dissect the nuances of a common cell-based cytotoxicity assay, compare it with a biochemical kinase inhibition assay, and provide actionable protocols and validation frameworks to ensure the generation of robust and trustworthy data. This document is intended for researchers, scientists, and drug development professionals dedicated to upholding the highest standards of scientific integrity in their work.

Introduction: The Piperidin-4-one Scaffold and the Reproducibility Imperative

The piperidin-4-one nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antiviral, and neuroprotective effects.[1][2][3] Derivatives of this scaffold are frequently investigated for their potential to modulate key cellular signaling pathways, often implicated in cancer, such as the JAK/STAT or topoisomerase pathways.[2][4] Our focus, 1-(2-Furylmethyl)piperidin-4-one, is a representative analog whose biological effects must be quantified with high fidelity.

However, the promise of any new compound can be obscured by a pervasive challenge in biomedical research: the lack of reproducibility.[5] A multi-center study by the NIH LINCS Program Consortium highlighted that biological context—subtle differences in cell conditions and experimental setups—can significantly impact the reproducibility of drug-response assays.[5] Generating reliable, repeatable data is not merely an academic exercise; it is the bedrock upon which all subsequent, costly drug development decisions are made.[6][7] This guide is designed to address this challenge head-on.

The Assay of Choice: A Tale of Two Methodologies

To evaluate a compound like 1-(2-Furylmethyl)piperidin-4-one, a primary decision is whether to use a target-based (biochemical) assay or a more holistic, cell-based (phenotypic) assay.[8][9] Each approach has distinct advantages and reproducibility challenges.

  • Cell-Based Assays: These are considered highly biologically relevant as they measure a compound's effect in a complex cellular environment, accounting for factors like cell permeability and metabolism.[9] A common example is the MTT or resazurin-based cytotoxicity assay, which measures the metabolic activity of a cell population as a proxy for viability.

  • Biochemical Assays: These are reductionist by nature, measuring the direct interaction between a compound and an isolated biological target (e.g., an enzyme or receptor). They are excellent for confirming a specific mechanism of action but lack the broader biological context.[9]

For this guide, we will compare a Cell-Based Cytotoxicity Assay against a Biochemical Kinase Inhibition Assay , two common and representative screening methods for potential anti-cancer agents.

Comparative Analysis of Assay Performance

The reproducibility of an assay is not an abstract concept; it can be quantified. Key metrics include the Coefficient of Variation (%CV) for controls, the Z'-factor (a measure of assay signal window and variability), and the run-to-run consistency of the half-maximal inhibitory concentration (IC50).

Parameter Cell-Based Cytotoxicity Assay (Resazurin) Biochemical Kinase Assay (Lanthascreen™) Commentary
Throughput HighMedium-HighCell-based assays are often more straightforward for high-throughput screening (HTS).[8]
Biological Relevance HighLow-MediumCell-based assays provide a better surrogate for in-vivo response.[9]
Typical Z'-factor 0.6 - 0.8> 0.7Biochemical assays can often achieve a more robust signal window.
Common Sources of Variability Cell passage number, seeding density, serum lot, incubation time.Enzyme activity, substrate concentration, ATP concentration, buffer stability.The complexity of a living system introduces more potential variables.[5]
Run-to-Run IC50 %CV < 30%< 20%Tightly controlled biochemical systems typically yield more consistent potency values.

This table presents typical performance characteristics. Actual results are highly dependent on rigorous optimization.

Deep Dive & Protocol: Cell-Based Cytotoxicity Assay

The resazurin reduction assay is a fluorescent method to quantify viable, metabolically active cells. It is a workhorse of early-stage drug discovery, but its simplicity belies several potential pitfalls that can compromise reproducibility.

Causality Behind Experimental Choices:
  • Cell Line Authentication: Using a misidentified or cross-contaminated cell line is a primary source of non-reproducible data. Always source cells from a reputable bank (e.g., ATCC) and perform short tandem repeat (STR) profiling.

  • Control of Confluency: Cell density dramatically affects metabolism and drug response. Assays must be initiated and terminated within a consistent, pre-determined confluency window (e.g., 70-80%).

  • Serum Lot Consistency: Fetal Bovine Serum (FBS) is a complex and variable reagent. Pre-qualifying a single large lot of FBS for an entire screening campaign is critical to minimize this variable.

Self-Validating Experimental Protocol: Resazurin Cytotoxicity Assay
  • Cell Culture: Culture human colorectal carcinoma cells (HCT116) in McCoy's 5A Medium supplemented with 10% qualified FBS and 1% Penicillin-Streptomycin. Maintain cells in a 37°C, 5% CO2 incubator. Do not use cells beyond passage 20.

  • Cell Seeding: Harvest cells at 80% confluency using Trypsin-EDTA. Perform a cell count using a hemocytometer or automated counter. Dilute cells to 8 x 10^4 cells/mL in pre-warmed medium and dispense 100 µL into each well of a 96-well clear-bottom black plate (8,000 cells/well).

  • Plate Layout (Crucial for Validation):

    • Column 1: Vehicle Control (0.5% DMSO in medium).

    • Column 12: Positive Control (10 µM Doxorubicin).

    • Columns 2-11: 10-point, 1:3 serial dilution of 1-(2-Furylmethyl)piperidin-4-one (starting at 100 µM).

  • Compound Addition: After 24 hours of incubation to allow cell adherence, remove the medium and add 100 µL of medium containing the final compound concentrations.

  • Incubation: Incubate plates for 72 hours at 37°C, 5% CO2.

  • Assay Readout:

    • Prepare a 0.15 mg/mL solution of Resazurin in sterile PBS.

    • Add 20 µL of Resazurin solution to each well.

    • Incubate for 4 hours at 37°C, 5% CO2, protected from light.

    • Read fluorescence on a plate reader (Excitation: 560 nm, Emission: 590 nm).

  • Acceptance Criteria: For the assay to be valid, the Z'-factor between vehicle and positive controls must be ≥ 0.5, and the %CV of the vehicle control wells must be < 15%.

Comparative Methodology: Biochemical Kinase Assay

To investigate a specific mechanism, we might hypothesize that our compound inhibits a particular kinase, for instance, a member of the JAK/STAT pathway.[2] A time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as Lanthascreen™, provides a robust platform for this.

Self-Validating Experimental Protocol: Lanthascreen™ Kinase Assay
  • Reagent Preparation: Prepare all reagents (kinase, fluorescently labeled substrate, ATP, and compound dilutions) in a standardized kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Reaction Mixture: In a 384-well low-volume white plate, add:

    • 5 µL of test compound or vehicle control (0.5% DMSO in buffer).

    • 5 µL of a 2X kinase/substrate mixture.

  • Initiation: Start the reaction by adding 5 µL of a 2X ATP solution. The final ATP concentration should be at the Michaelis-Menten constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

  • Incubation: Incubate for 60 minutes at room temperature.

  • Detection: Add 15 µL of a TR-FRET detection solution containing a terbium-labeled antibody specific for the phosphorylated substrate.

  • Readout: After a 60-minute incubation, read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).

  • Data Analysis: Calculate the emission ratio and determine the percent inhibition relative to high (no enzyme) and low (vehicle) controls.

  • Acceptance Criteria: Z'-factor must be ≥ 0.7.

Visualizing Workflows for Clarity and Reproducibility

Adherence to a validated workflow is key to minimizing variability. The following diagrams illustrate the decision-making and execution pathways for ensuring assay quality.

Assay_Validation_Workflow cluster_pre_assay Pre-Assay Validation cluster_in_assay In-Assay Quality Control cluster_post_assay Post-Assay Analysis reagents Reagent QC (Serum, Cells, Compound) protocol Protocol Optimization (Cell Density, Incubation Time) reagents->protocol instrument Instrument Calibration instrument->protocol plate_layout Design Plate Layout (Controls, Blanks) protocol->plate_layout execute Execute Assay plate_layout->execute read Read Plate execute->read qc_check QC Check (Z' > 0.5, %CV < 15%) read->qc_check analyze Analyze Data (Curve Fitting, IC50) qc_check->analyze Pass troubleshoot Troubleshoot & Repeat qc_check->troubleshoot Fail report Report Results analyze->report

Caption: A self-validating workflow for robust assay execution.

Reproducibility_Factors cluster_biological Biological Factors cluster_technical Technical Factors cluster_reagent Reagent Factors center Assay Reproducibility cell_line Cell Line Integrity cell_line->center passage Cell Passage Number passage->center serum Serum Lot Variation serum->center confluency Cell Confluency confluency->center pipetting Pipetting Accuracy pipetting->center instrumentation Instrument Performance instrumentation->center plate_effects Plate Edge Effects plate_effects->center timing Incubation Timing timing->center compound Compound Stability (Freeze-Thaw) compound->center reagent_prep Reagent Preparation reagent_prep->center plasticware Lab Plasticware plasticware->center

Caption: Key factors influencing biological assay reproducibility.

Conclusion: A Commitment to Quality

The reproducibility of biological assays for novel compounds like 1-(2-Furylmethyl)piperidin-4-one is not a matter of chance, but a result of deliberate design and meticulous execution. By understanding the inherent trade-offs between different assay formats, implementing self-validating protocols with strict acceptance criteria, and controlling for the myriad of biological and technical variables, we can ensure the integrity of our data. This commitment to quality is the only way to reliably identify and advance the promising therapeutic candidates of the future.

References

  • Sahu, S. K., Dubey, B. K., Tripathi, A. C., Koshy, M., & Saraf, S. K. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583. [Link]

  • Ramkumar, A., Murugesan, N., Chen, W. J., Manivel, M., Sankar, S., & Ilangovan, N. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Molecules (Basel, Switzerland), 27(16), 5122. [Link]

  • Mallappa, S., et al. (2024). Piperidone: A Privileged Scaffold in Drug Design and Synthesis. ResearchGate. [Link]

  • Arulraj, R., & Athimoolam, S. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]

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